3-Cyano-4-fluorophenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-cyano-4-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BFNO2/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKIYJDSLMKNLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374095 | |
| Record name | 3-Cyano-4-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214210-21-6 | |
| Record name | 3-Cyano-4-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CYANO-4-FLUOROPHENYLBORONIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Cyano-4-fluorophenylboronic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical properties of 3-Cyano-4-fluorophenylboronic acid (CAS No: 214210-21-6). This versatile building block is of significant interest in medicinal chemistry and materials science, primarily for its role in carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions. This document compiles available quantitative data, outlines detailed experimental protocols for the determination of key physical properties, and presents a visual representation of a typical experimental workflow where this compound is utilized.
Core Physical Properties
The physical characteristics of this compound are fundamental to its application in synthesis and drug design. The following table summarizes the key physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₇H₅BFNO₂ | --INVALID-LINK-- |
| Molecular Weight | 164.93 g/mol | [1][2] |
| Appearance | Off-white to white crystalline powder/solid | [3] |
| Melting Point | >300 °C | [3][4] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available. Phenylboronic acids generally exhibit low solubility in water, which is influenced by substituents on the phenyl ring. Solubility is typically higher in organic solvents like ethers and ketones.[5][6][7][8] | |
| pKa | Data not available. The pKa of phenylboronic acids is influenced by substituents; for example, fluoro-substituted phenylboronic acids have reported pKa values that can be determined by potentiometric or spectrophotometric methods.[9][10][11] |
Experimental Protocols
Detailed methodologies for determining the key physical properties of this compound are outlined below. These are generalized protocols and may require optimization for this specific compound.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[12]
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely ground into a powder using a mortar and pestle.[13]
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[14]
-
Measurement:
-
The loaded capillary tube is placed into the heating block of the melting point apparatus.[14]
-
The temperature is increased rapidly to about 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting point range.[15] For a pure substance, this range is typically narrow (0.5-1 °C).
-
Solubility Determination
This protocol provides a qualitative and semi-quantitative assessment of solubility in various solvents.
Apparatus:
-
Small test tubes
-
Vortex mixer or shaker
-
Graduated pipettes or micropipettes
-
Analytical balance
Procedure:
-
Preparation: A known mass (e.g., 1-5 mg) of this compound is placed into a series of test tubes.
-
Solvent Addition: A specific volume (e.g., 1 mL) of a selected solvent (e.g., water, ethanol, acetone, dichloromethane, toluene) is added to each test tube.[16][17]
-
Equilibration: The test tubes are sealed and agitated using a vortex mixer or shaker for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25 °C) to ensure equilibrium is reached.
-
Observation: The samples are visually inspected for the presence of undissolved solid.
-
Classification:
-
Soluble: No solid particles are visible.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid appears largely undissolved.[18]
-
-
Quantitative Analysis (Optional): For a more precise measurement, the saturated solution can be filtered or centrifuged to remove undissolved solid. A known volume of the supernatant is then taken, the solvent is evaporated, and the mass of the dissolved solid is determined.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[19]
Apparatus:
-
pH meter with a suitable electrode[20]
-
Automatic titrator or a burette
-
Stir plate and stir bar
-
Beaker
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
A standard solution of a strong base (e.g., 0.1 M NaOH) is prepared and standardized.
-
A solution of this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent, typically water or a water/co-solvent mixture if solubility is low. The solution may be purged with nitrogen to remove dissolved carbon dioxide.[20]
-
-
Titration:
-
A known volume of the boronic acid solution is placed in a beaker with a stir bar.
-
The pH electrode is immersed in the solution, and the initial pH is recorded.
-
The standardized base is added in small, precise increments from the burette.[21]
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
-
Data Analysis:
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The equivalence point is determined from the inflection point of the curve.
-
The pKa is the pH at which half of the acid has been neutralized (i.e., at half the volume of the equivalence point).[22] For boronic acids, the addition of a polyol like mannitol can form a more acidic complex, making the titration endpoint sharper.[23]
-
Experimental Workflow Visualization
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions. The following diagram illustrates the general workflow for such a reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. This compound | C7H5BFNO2 | CID 2757964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chemimpex.com [chemimpex.com]
- 4. 214210-21-6 this compound AKSci J62187 [aksci.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. Determination of Melting Point [wiredchemist.com]
- 15. alnoor.edu.iq [alnoor.edu.iq]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. youtube.com [youtube.com]
- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Semantic Scholar [semanticscholar.org]
- 23. metrohm.com [metrohm.com]
An In-Depth Technical Guide to 3-Cyano-4-fluorophenylboronic Acid: Structure, Analysis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Cyano-4-fluorophenylboronic acid, a versatile building block in modern organic synthesis. The document details its chemical structure, analytical properties, and key applications, with a focus on its role in the development of novel pharmaceuticals and agrochemicals. Detailed experimental protocols for its synthesis and a representative Suzuki-Miyaura cross-coupling reaction are provided, alongside a summary of its spectral data. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Chemical Structure and Properties
This compound is an organoboron compound featuring a phenyl ring substituted with a cyano group at the 3-position and a fluorine atom at the 4-position, with a boronic acid functional group at the 1-position.
| Identifier | Value | Citation |
| IUPAC Name | (3-Cyano-4-fluorophenyl)boronic acid | [1] |
| CAS Number | 214210-21-6 | [1] |
| Molecular Formula | C₇H₅BFNO₂ | [1] |
| Molecular Weight | 164.93 g/mol | [1] |
| Canonical SMILES | B(C1=CC(=C(C=C1)F)C#N)(O)O | [1] |
| InChI Key | OLKIYJDSLMKNLC-UHFFFAOYSA-N | [1] |
The presence of the electron-withdrawing cyano and fluoro groups significantly influences the electronic properties of the phenyl ring, enhancing the reactivity and modifying the selectivity of the boronic acid in cross-coupling reactions.[2]
Spectroscopic Analysis
Detailed spectroscopic analysis is crucial for the characterization and quality control of this compound. While publicly available spectra for this specific compound are limited, the following table summarizes expected and reported data for similar structures.
| Analytical Technique | Data | Citation |
| ¹H NMR (DMSO-d₆) | Expected aromatic protons in the range of 7.0-8.0 ppm. The B(OH)₂ protons would likely appear as a broad singlet. | [2][3] |
| ¹³C NMR | Aromatic carbons are expected in the range of 110-140 ppm. The carbon attached to boron will be in the lower field region of the aromatic signals. The cyano carbon signal is expected around 115-120 ppm. | [4] |
| ¹⁹F NMR | The fluorine atom attached to the aromatic ring is expected to show a singlet in the range of -100 to -130 ppm (relative to CFCl₃). | [4] |
| ¹¹B NMR (DMSO-d₆) | A broad singlet is expected in the range of δ 19-31 ppm. | [5] |
| FT-IR (KBr, cm⁻¹) | Characteristic peaks are expected for O-H stretching (broad, ~3300 cm⁻¹), C≡N stretching (~2230 cm⁻¹), C-F stretching (~1250 cm⁻¹), and B-O stretching (~1350 cm⁻¹). | [6] |
| Mass Spectrometry (ESI-MS) | The molecular ion peak [M-H]⁻ is expected at m/z 164.03. | [1] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to aryl boronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. A plausible synthesis for this compound starts from 5-bromo-2-fluorobenzonitrile.
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 5-bromo-2-fluorobenzonitrile (1.0 eq) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Borylation: Trimethyl borate (1.2 eq) is then added dropwise, again keeping the temperature below -70 °C. The mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C. The mixture is stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[2] The following is a general protocol for the coupling of this compound with an aryl bromide.
Reaction Workflow:
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol:
-
Reaction Setup: In a Schlenk flask, combine the aryl bromide (1.0 eq), this compound (1.2 eq), and a base such as potassium carbonate (2.0 eq). Add a suitable solvent system, for example, a mixture of toluene and water (4:1).
-
Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq), to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Cool the reaction mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.
Applications in Research and Development
This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[2] The presence of the cyano and fluoro substituents can impart desirable properties to the final products, such as increased metabolic stability, enhanced binding affinity to biological targets, and modified lipophilicity.
Signaling Pathway Example (Hypothetical):
In a hypothetical drug discovery context, a biaryl compound synthesized using this compound might act as an inhibitor of a key signaling pathway implicated in a disease.
Caption: Inhibition of a signaling pathway by a biaryl compound.
Safety Information
This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a highly useful and versatile reagent in organic synthesis. Its unique electronic properties, stemming from the cyano and fluoro substituents, make it an attractive building block for the creation of novel molecules with potential applications in medicinal chemistry and materials science. This guide provides essential information for its effective use in a research and development setting.
References
A Comprehensive Technical Guide to the Synthesis of 3-Cyano-4-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth guide to the synthesis and preparation of 3-Cyano-4-fluorophenylboronic acid, a key building block in modern medicinal chemistry and drug development. This versatile reagent is instrumental in the construction of complex organic molecules, particularly through its application in Suzuki-Miyaura cross-coupling reactions.[1] This document outlines a robust synthetic protocol, presents key quantitative data, and offers visual aids to elucidate the experimental workflow.
Introduction
This compound (CAS No. 214210-21-6) is a substituted arylboronic acid of significant interest in the pharmaceutical and agrochemical industries.[1] Its structure, featuring both a cyano and a fluoro substituent, imparts unique electronic properties that can enhance reactivity and selectivity in cross-coupling reactions.[1] These characteristics make it a valuable intermediate for the synthesis of novel therapeutic agents and other functional organic materials.[1] The primary synthetic route to this compound involves a lithiation-borylation sequence, a powerful and widely used method for the formation of carbon-boron bonds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅BFNO₂ |
| Molecular Weight | 164.93 g/mol [2] |
| IUPAC Name | (3-cyano-4-fluorophenyl)boronic acid[2] |
| CAS Number | 214210-21-6[2] |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
Synthetic Pathway Overview
The most common and efficient synthesis of this compound proceeds via a halogen-metal exchange followed by borylation. The starting material, 5-bromo-2-fluorobenzonitrile, is treated with an organolithium reagent at low temperature to generate a highly reactive aryllithium intermediate. This intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, to form a boronate ester. Subsequent acidic hydrolysis yields the final product, this compound.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous arylboronic acids via lithiation-borylation.[3][4][5][6] All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials and Reagents:
-
5-Bromo-2-fluorobenzonitrile
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Low-temperature thermometer
-
Magnetic stirrer and stir bar
-
Inert gas supply (nitrogen or argon) with manifold
-
Syringes and needles
-
Cooling bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 5-bromo-2-fluorobenzonitrile (1.0 eq). Anhydrous THF is added to dissolve the starting material.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe or dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is then stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred at this temperature for 1 hour and then allowed to warm slowly to room temperature overnight.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of 2 M aqueous HCl at 0 °C. The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x volume of THF).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Isolation: The crude product is typically a solid that can be further purified by recrystallization or by washing with a non-polar solvent like hexane to afford this compound as a white to off-white solid.
Table 2: Typical Reaction Parameters and Expected Outcome
| Parameter | Value |
| Starting Material | 5-Bromo-2-fluorobenzonitrile |
| Key Reagents | n-Butyllithium, Triisopropyl borate |
| Solvent | Anhydrous THF |
| Lithiation Temperature | -78 °C |
| Borylation Temperature | -78 °C to room temperature |
| Reaction Time | Lithiation: 1 hour; Borylation: Overnight |
| Work-up | Aqueous acidic quench, ether extraction |
| Purification | Recrystallization or solvent wash |
| Expected Yield | 60-80% |
| Purity (by NMR) | >95% |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure, from initial setup to the isolation of the final product.
Caption: Step-by-step experimental workflow for the synthesis.
Safety Considerations
-
Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. It can ignite upon contact with air or moisture. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, is mandatory.
-
Cryogenic Temperatures: The use of a dry ice/acetone bath requires insulated gloves to prevent cold burns.
-
Solvents: Tetrahydrofuran and diethyl ether are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Acids: Handle hydrochloric acid with appropriate care, as it is corrosive.
Conclusion
The synthesis of this compound via lithiation-borylation of 5-bromo-2-fluorobenzonitrile is a reliable and scalable method for producing this important building block. Adherence to anhydrous and anaerobic conditions is critical for achieving high yields. This technical guide provides the necessary details for researchers and drug development professionals to successfully prepare this valuable compound for their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H5BFNO2 | CID 2757964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.pitt.edu [sites.pitt.edu]
- 5. 4-Cyanophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
3-Cyano-4-fluorophenylboronic acid CAS number 214210-21-6
An In-depth Technical Guide to 3-Cyano-4-fluorophenylboronic Acid
CAS Number: 214210-21-6
Abstract
This technical guide provides a comprehensive overview of this compound, a versatile building block in modern organic synthesis. With the CAS number 214210-21-6, this organoboron compound is particularly valued for its role in palladium-catalyzed cross-coupling reactions. This document details its physicochemical properties, primary applications in research and industry, safety and handling protocols, and a representative experimental procedure for its use in Suzuki-Miyaura coupling. The information is intended for researchers, chemists, and professionals in the fields of drug discovery, materials science, and agrochemical development.
Physicochemical Properties
This compound is a white to off-white solid at room temperature. The presence of both a cyano (-CN) and a fluorine (-F) group on the phenyl ring significantly influences the electronic properties and reactivity of the boronic acid moiety.[1] These electron-withdrawing groups can modulate the compound's performance in coupling reactions, often leading to improved yields and selectivity.[1]
| Property | Value | Reference |
| CAS Number | 214210-21-6 | [2][3][4] |
| Molecular Formula | C₇H₅BFNO₂ | [2][3][4] |
| Molecular Weight | 164.93 g/mol | [2][3][4] |
| IUPAC Name | (3-cyano-4-fluorophenyl)boronic acid | [2][3] |
| Physical State | Solid | [3] |
| Purity | Typically ≥95% | [3] |
Core Applications in Synthesis
The primary utility of this compound lies in its application as a key reagent in the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules.
-
Suzuki-Miyaura Coupling: This compound is a staple in Suzuki-Miyaura cross-coupling reactions, which use a palladium catalyst to couple the boronic acid with various organic halides or triflates.[1] This reaction is a cornerstone of modern synthetic chemistry for creating biaryl and substituted aromatic structures.[5][6] The specific functional groups on this boronic acid make it a valuable precursor for synthesizing targeted molecules with desired electronic and pharmacokinetic properties.[1]
-
Medicinal Chemistry: It serves as a vital building block for the synthesis of Active Pharmaceutical Ingredients (APIs). Researchers utilize it to generate diverse libraries of novel compounds for drug discovery screening and to optimize lead compounds by fine-tuning their structure-activity relationships.[1]
-
Materials Science: The unique electronic and structural characteristics imparted by the cyano and fluoro groups make this reagent suitable for developing advanced materials, such as functional polymers and components for organic electronics.
-
Agrochemicals: The compound is also incorporated into the synthesis of new pesticides and herbicides, contributing to the development of advanced crop protection agents.
Experimental Protocols: Suzuki-Miyaura Coupling
This section provides a representative protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using this compound.
Objective: To synthesize a substituted biaryl compound by coupling this compound with an aryl bromide.
Reagents & Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and Water (or another suitable solvent system)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as a pre-mixed solution of Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%).
-
Solvent Addition: Add the solvent system, typically a mixture like toluene and water (e.g., in a 4:1 ratio, 5 mL).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.
Visualization of Key Processes
The following diagrams illustrate the experimental workflow and the underlying catalytic cycle for the Suzuki-Miyaura reaction.
Caption: General workflow for Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2][3] Standard laboratory safety precautions should be strictly followed.
| Hazard Type | GHS Classification & Precautionary Statements |
| Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[2][3] H312: Harmful in contact with skin.[2][3] H315: Causes skin irritation.[2][7] H319: Causes serious eye irritation.[2][7] H332: Harmful if inhaled.[3] H335: May cause respiratory irritation.[2][7] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
| Handling | Handle in a well-ventilated area, preferably in a fume hood. Avoid dust formation.[8][9] Avoid contact with skin, eyes, and clothing.[7] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[7][8] It may be moisture-sensitive.[8] |
Conclusion
This compound is a high-value synthetic intermediate with significant applications across multiple domains of chemical research and development. Its utility in constructing complex molecular architectures via Suzuki-Miyaura coupling makes it an indispensable tool for medicinal chemists, materials scientists, and agrochemical researchers. Proper understanding of its properties, reaction protocols, and safety requirements is crucial for its effective and safe utilization in the laboratory and beyond.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H5BFNO2 | CID 2757964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. This compound [oakwoodchemical.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Technical Guide: Spectral Analysis of 3-Cyano-4-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-4-fluorophenylboronic acid (CAS Number: 214210-21-6) is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its unique substitution pattern, featuring both an electron-withdrawing cyano group and a fluorine atom, imparts specific reactivity and properties that are of great interest in the development of pharmaceuticals and advanced materials.[1] A thorough understanding of its structural and electronic properties through spectral analysis is crucial for its effective application.
This technical guide provides a comprehensive overview of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While extensive searches for specific experimental data for this compound have not yielded publicly available spectra, this guide outlines the expected spectral characteristics based on its structure and provides detailed experimental protocols for obtaining such data.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2-Fluoro-5-boronobenzonitrile |
| CAS Number | 214210-21-6 |
| Molecular Formula | C₇H₅BFNO₂ |
| Molecular Weight | 164.93 g/mol |
| Monoisotopic Mass | 165.0397367 Da |
Spectral Data (Expected)
The following tables summarize the expected spectral data for this compound based on its chemical structure and known spectral data of similar compounds.
Table 1: Expected ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 8.2 - 7.8 | m | 3H | Aromatic protons (Ar-H) |
| ~ 8.5 - 7.5 | br s | 2H | Boronic acid protons (B(OH)₂) |
Note: The aromatic region will likely show complex multiplets due to proton-proton and proton-fluorine couplings.
Table 2: Expected ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~ 165 - 160 | C-F (with large ¹JCF coupling) |
| ~ 140 - 110 | Aromatic carbons (Ar-C) |
| ~ 120 - 115 | Cyano carbon (C≡N) |
| ~ 135 - 125 | Carbon attached to boron (C-B, often broad) |
Table 3: Expected ¹⁹F NMR Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ -110 to -130 | m | Ar-F |
Note: The chemical shift is referenced to an external standard, and the multiplicity will be due to coupling with neighboring aromatic protons.
Table 4: Expected ¹¹B NMR Data
| Chemical Shift (ppm) | Assignment |
| ~ 30 - 25 | Trigonal boronic acid (sp²) |
Note: The signal is expected to be broad due to the quadrupolar nature of the boron nucleus.
Table 5: Expected IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400 - 3200 | Broad, s | O-H stretch (from B(OH)₂) |
| ~ 2240 - 2220 | m | C≡N stretch (nitrile) |
| ~ 1610 - 1580 | m | C=C stretch (aromatic ring) |
| ~ 1350 - 1300 | s | B-O stretch |
| ~ 1250 - 1150 | s | C-F stretch |
| ~ 1100 - 1000 | m | In-plane C-H bending |
| ~ 900 - 700 | s | Out-of-plane C-H bending and B-O-H deformation |
Table 6: Expected Mass Spectrometry Data
| m/z Value | Interpretation |
| ~ 165.04 | [M]⁺, Molecular ion peak corresponding to the exact mass of C₇H₅BFNO₂. |
| Other fragments | Loss of H₂O, OH, B(OH)₂, and other fragments characteristic of phenylboronic acids. |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments to obtain the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as boronic acids can form boroxines (anhydrides) in aprotic, non-coordinating solvents, which can complicate the spectra. DMSO-d₆ is often a good choice for boronic acids.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
2. Instrumentation and Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum on the same instrument, typically with proton decoupling. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR: Acquire the spectrum using a fluorine-capable probe. The spectral width should be set to encompass the expected chemical shift range for aryl fluorides. Proton decoupling is often employed to simplify the spectrum.
-
¹¹B NMR: Acquire the spectrum using a broadband probe tuned to the ¹¹B frequency. A wider spectral width is necessary due to the large chemical shift range of boron. Quartz NMR tubes are recommended to avoid background signals from borosilicate glass tubes.
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal. This is often the simplest and quickest method.
-
KBr Pellet: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.
2. Instrumentation and Data Acquisition:
-
Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet before acquiring the sample spectrum.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a low concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution as needed for the specific ionization technique.
2. Instrumentation and Data Acquisition:
-
Ionization Method: Electrospray ionization (ESI) is a common and suitable method for this type of molecule. Atmospheric pressure chemical ionization (APCI) could also be used.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended to obtain accurate mass measurements and determine the elemental composition of the molecular ion and its fragments.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion ([M+H]⁺ or [M-H]⁻) and any adducts. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting daughter ions.
Workflow Visualization
The following diagram illustrates a general workflow for the spectral characterization of a chemical compound like this compound.
Disclaimer
Despite a comprehensive search of scientific literature, patent databases, and chemical supplier information, no specific experimental NMR, IR, or MS spectral data for this compound (CAS 214210-21-6) was found to be publicly available at the time of this report. The data presented herein is based on theoretical expectations and data from analogous compounds. Researchers are advised to acquire experimental data for their specific samples for accurate characterization.
References
A Technical Guide to (5-cyano-2-fluorophenyl)boronic acid: A Versatile Building Block in Modern Chemistry and Drug Discovery
For Immediate Release
This technical guide provides an in-depth overview of (5-cyano-2-fluorophenyl)boronic acid, a versatile organoboron compound with the molecular formula C7H5BFNO2. Addressed to researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, synthesis, and significant applications, with a focus on its role in the synthesis of advanced materials and therapeutic agents.
Introduction: Unveiling (5-cyano-2-fluorophenyl)boronic acid
The molecular formula C7H5BFNO2 corresponds to several structural isomers. This guide focuses on (5-cyano-2-fluorophenyl)boronic acid , a compound that has garnered significant interest due to the presence of three key functional groups: a boronic acid, a cyano group, and a fluorine atom. This unique combination of functionalities makes it a highly valuable reagent in organic synthesis, particularly in cross-coupling reactions. Its IUPAC name is (5-cyano-2-fluorophenyl)boronic acid .
The strategic placement of the electron-withdrawing cyano and fluoro groups on the phenyl ring significantly influences the electronic properties and reactivity of the boronic acid moiety. This modulation enhances its performance in various chemical transformations, making it a preferred building block for the synthesis of complex molecules.
Physicochemical Properties
A summary of the key physicochemical properties of (5-cyano-2-fluorophenyl)boronic acid is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| IUPAC Name | (5-cyano-2-fluorophenyl)boronic acid | |
| Molecular Formula | C7H5BFNO2 | [1] |
| Molecular Weight | 164.93 g/mol | [1] |
| CAS Number | 468718-30-1 | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | > 300 °C | [1] |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and benzene. | [2] |
| Purity | Typically ≥97% | [1] |
| Storage | Store at room temperature. | [1] |
Synthesis and Experimental Protocols
While specific, detailed, step-by-step synthesis protocols for (5-cyano-2-fluorophenyl)boronic acid are not extensively published in open literature, a general and well-established method for the synthesis of arylboronic acids can be adapted. This typically involves the formation of an organometallic intermediate from a corresponding aryl halide, followed by reaction with a trialkyl borate and subsequent hydrolysis.
A plausible synthetic route is outlined below:
Figure 1. A generalized synthetic pathway for (5-cyano-2-fluorophenyl)boronic acid.
General Experimental Protocol for Arylboronic Acid Synthesis:
-
Formation of the Organometallic Reagent: To a solution of the starting aryl bromide (e.g., 4-bromo-3-fluorobenzonitrile) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a strong base like n-butyllithium is added dropwise at low temperatures (typically -78 °C). Alternatively, the Grignard reagent can be prepared by reacting the aryl bromide with magnesium turnings.
-
Borylation: The resulting organolithium or Grignard reagent is then treated with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at the same low temperature. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
-
Hydrolysis: The reaction is quenched by the addition of an aqueous acid solution (e.g., hydrochloric acid). This hydrolyzes the boronate ester intermediate to the desired boronic acid.
-
Purification: The crude product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The final product can be purified by recrystallization or column chromatography.
Applications in Research and Development
(5-cyano-2-fluorophenyl)boronic acid is a versatile reagent with broad applications in several areas of chemical research and development.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of (5-cyano-2-fluorophenyl)boronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This powerful carbon-carbon bond-forming reaction is fundamental in the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials.
Figure 2. Schematic of the Suzuki-Miyaura cross-coupling reaction.
Pharmaceutical and Agrochemical Synthesis
This boronic acid derivative serves as a critical intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its use has been noted in the development of targeted cancer therapies, where the resulting complex molecules can interact with specific biological targets.[1]
Materials Science
In the field of materials science, (5-cyano-2-fluorophenyl)boronic acid is utilized in the creation of advanced materials such as functionalized polymers and nanomaterials.[1] The properties imparted by the cyano and fluoro groups can be exploited to develop materials with unique electronic and optical characteristics for applications in electronics and coatings.[1]
Bioconjugation and Chemical Biology
The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, a functional group present in many biological molecules like sugars. This property makes (5-cyano-2-fluorophenyl)boronic acid a useful tool in bioconjugation for attaching molecules to surfaces or other biomolecules, which is valuable for the development of biosensors and diagnostic tools.[1] It also finds application in chemical biology for studying enzyme mechanisms and protein interactions.[1]
Signaling Pathways and Biological Relevance
While (5-cyano-2-fluorophenyl)boronic acid itself is not typically the final active pharmaceutical ingredient (API), it is a key component in the synthesis of molecules that target various biological pathways. For instance, many kinase inhibitors, which are a cornerstone of modern cancer therapy, feature biaryl structures that can be synthesized using this building block.
The general mechanism of action for such kinase inhibitors involves competitive binding to the ATP-binding pocket of a specific kinase, thereby inhibiting its downstream signaling.
Figure 3. Generalized kinase signaling pathway and the inhibitory action of a drug synthesized using (5-cyano-2-fluorophenyl)boronic acid.
Conclusion
(5-cyano-2-fluorophenyl)boronic acid is a highly valuable and versatile building block in modern organic chemistry. Its unique structural features make it an important reagent for the synthesis of complex molecules with significant applications in drug discovery, agrochemicals, and materials science. The continued exploration of this and similar compounds is expected to lead to the development of novel therapeutics and advanced materials.
References
An In-depth Technical Guide to the Reactivity and Stability of 3-Cyano-4-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Cyano-4-fluorophenylboronic acid is a key building block in modern organic synthesis, prized for its role in the construction of complex molecular architectures. Its unique electronic properties, imparted by the electron-withdrawing cyano and fluoro substituents, modulate its reactivity and stability, making it a valuable reagent in the synthesis of high-value compounds, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of the reactivity and stability of this compound, with a focus on its application in Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols, quantitative data, and visualizations of relevant chemical and biological pathways are presented to support researchers in its effective application.
Physicochemical Properties
This compound is a solid at room temperature with the following properties:
| Property | Value | Source |
| CAS Number | 214210-21-6 | [1][2][3] |
| Molecular Formula | C₇H₅BFNO₂ | [1][3] |
| Molecular Weight | 164.93 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | >300 °C | [4] |
| Purity | Typically ≥95% | [3] |
Reactivity Profile
The reactivity of this compound is dominated by the versatile chemistry of the boronic acid functional group, primarily its participation in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent coupling partner in Suzuki-Miyaura reactions, which facilitate the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[2] The presence of the electron-withdrawing cyano and fluoro groups on the phenyl ring influences the electronic density around the boronic acid moiety, which can affect the transmetalation step in the catalytic cycle.[5][6] While electron-withdrawing groups on arylboronic acids can sometimes be unfavorable for the Suzuki reaction, the specific substitution pattern of this compound allows for efficient coupling with a variety of aryl halides and pseudohalides.[6]
The general workflow for a Suzuki-Miyaura coupling reaction is depicted below:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Reactivity in the Synthesis of PARP Inhibitors
A significant application of this compound is in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[2] Several approved PARP inhibitors, such as Olaparib and Talazoparib, utilize this boronic acid as a key starting material for the construction of their core scaffolds.
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions involving this compound and its pinacol ester derivative in the synthesis of intermediates for PARP inhibitors and other complex molecules.
| Boronic Acid Derivative | Coupling Partner | Catalyst/Base/Solvent | Product | Yield | Reference |
| This compound | Compound 4 (in Olaparib synthesis) | PdCl₂(PPh₃)₂ / Na₂CO₃ / Methanol/Water | Compound 5 (Olaparib intermediate) | 86.6% | [7] |
| This compound, pinacol ester | 3-bromobenzamide | Pd(dppf)Cl₂ / K₂CO₃ / Dioxane/Water | 3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carboxamide | Not specified | Not specified |
Stability Profile
The stability of this compound is a critical consideration for its storage and handling, as well as for reaction optimization. Like other arylboronic acids, it is susceptible to degradation under certain conditions.
Thermal Stability
This compound generally exhibits good thermal stability, with a high melting point of over 300 °C.[4] However, at elevated temperatures, boronic acids can undergo thermolysis, which may involve dehydration to form boroxines (cyclic trimers).[8] The presence of electron-withdrawing groups can influence the thermal degradation behavior.[8]
Hydrolytic Stability and pH Effects
Arylboronic acids can undergo hydrolysis, particularly under acidic or basic conditions. The pinacol ester of this compound is more stable to hydrolysis than the free boronic acid, making it easier to handle and store.[4] The rate of hydrolysis of organotrifluoroborates, which can be formed from boronic acids, is highly dependent on pH and the nature of the substituents on the aryl ring.[9] Electron-withdrawing groups, such as the cyano and fluoro groups in the title compound, generally retard the rate of solvolysis of the corresponding aryltrifluoroborate.[10]
Decomposition Pathways
The primary decomposition pathway for arylboronic acids is often protodeboronation, where the carbon-boron bond is cleaved, and the boron group is replaced by a hydrogen atom. This process can be influenced by the solvent, pH, and the electronic nature of the substituents on the aromatic ring.
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound in the synthesis of an Olaparib intermediate.
Synthesis of an Olaparib Intermediate (Compound 5)
This protocol is adapted from a patented synthesis of Olaparib.[7]
Reaction Scheme:
Materials:
-
Compound 3 (prepared from 5-(bromomethyl)-2-fluorobenzonitrile)
-
Compound 4 (a phthalazinone derivative)
-
Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂)
-
Sodium Carbonate (Na₂CO₃)
-
Methanol
-
Water
-
Concentrated Hydrochloric Acid
Procedure:
-
To a reaction flask, add Compound 4 (0.93 mol), methanol (2.5 L), sodium carbonate (1.85 mol), water (2.5 L), Compound 3 (0.93 mol), and PdCl₂(PPh₃)₂ (0.093 mol).
-
Replace the atmosphere in the flask with nitrogen three times.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Filter the hot reaction mixture by suction and wash the filter cake with hot methanol.
-
Combine the filtrates and cool to 20 °C.
-
Adjust the pH of the filtrate to 1-2 by dropwise addition of concentrated hydrochloric acid.
-
Isolate the resulting precipitate by filtration and wash with water.
-
Dry the solid under vacuum to obtain Compound 5.
Expected Yield: 86.6%[7]
Application in Drug Development: Targeting the PARP1 Signaling Pathway
This compound is a crucial building block for the synthesis of PARP inhibitors.[2] These inhibitors target the PARP1 enzyme, which plays a key role in the repair of single-strand DNA breaks through the base excision repair (BER) pathway.[11][12]
In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks is deficient.[13] When PARP1 is inhibited in these cells, single-strand breaks accumulate and are converted to double-strand breaks during DNA replication. The inability to repair these double-strand breaks via the defective HR pathway leads to cell death, a concept known as synthetic lethality.[12][13]
The following diagram illustrates the PARP1 signaling pathway in the context of DNA damage and the mechanism of action of PARP inhibitors.
Caption: The PARP1 signaling pathway in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.
Conclusion
This compound is a highly versatile and valuable reagent in organic synthesis, particularly for the construction of complex biaryl systems. Its unique electronic properties contribute to its reactivity in Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of important pharmaceutical compounds like PARP inhibitors. While generally stable, its susceptibility to degradation under certain conditions necessitates careful handling and optimization of reaction parameters. This guide provides a foundational understanding of the reactivity and stability of this compound to aid researchers in its effective utilization in their synthetic endeavors.
References
- 1. This compound | C7H5BFNO2 | CID 2757964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN105820126A - Preparing method for Olaparib - Google Patents [patents.google.com]
- 8. open.metu.edu.tr [open.metu.edu.tr]
- 9. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)Methyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 13. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electron Density and Steric Effects of 3-Cyano-4-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-4-fluorophenylboronic acid is a versatile and highly valuable reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique substitution pattern, featuring a cyano group meta to the boronic acid moiety and a fluorine atom in the para position, imparts distinct electronic and steric characteristics that significantly influence its reactivity and applications. This technical guide provides a comprehensive overview of the electron density and steric effects of this compound, complete with quantitative data, detailed experimental protocols, and visualizations to aid researchers in its effective utilization. This compound serves as a critical building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₇H₅BFNO₂ | [2][3] |
| Molecular Weight | 164.93 g/mol | [2] |
| CAS Number | 214210-21-6 | [2] |
| Appearance | White to off-white solid | |
| IUPAC Name | (3-Cyano-4-fluorophenyl)boronic acid | [2] |
| SMILES | B(C1=CC(=C(C=C1)F)C#N)(O)O | [2] |
| InChI | InChI=1S/C7H5BFNO2/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-3,11-12H | [2][3] |
Electronic Effects: An Analysis of Electron Density
The electronic nature of this compound is dictated by the interplay of the electron-withdrawing effects of the cyano (-CN) and fluoro (-F) substituents. These effects modulate the electron density on the phenyl ring and the boron atom, which in turn governs the compound's reactivity in cross-coupling reactions.
The Hammett equation provides a quantitative measure of the electronic influence of substituents on a reaction center. The Hammett substituent constants (σ) for the cyano and fluoro groups in the meta and para positions are summarized below. In this compound, the cyano group is meta to the boronic acid, and the fluorine atom is para.
| Substituent | Position | Hammett Constant (σ) | Electronic Effect | Reference |
| Cyano (-CN) | meta | 0.56 | Strong electron-withdrawing | |
| Fluoro (-F) | meta | 0.34 | Moderate electron-withdrawing | |
| Cyano (-CN) | para | 0.66 | Strong electron-withdrawing | |
| Fluoro (-F) | para | 0.06 | Weak electron-withdrawing |
The positive Hammett constants indicate that both the cyano and fluoro groups are electron-withdrawing. The cyano group, with a larger σ value, exerts a more potent electron-withdrawing effect than the fluorine atom. This overall electron deficiency on the phenyl ring influences the transmetalation step in the Suzuki-Miyaura catalytic cycle.
Steric Effects: A Qualitative Assessment
The presence of a substituent at the ortho position can cause the boronic acid group to twist out of the plane of the benzene ring. This twisting can inhibit resonance and affect the acidity and reactivity of the boronic acid. In the case of this compound, the linear cyano group is relatively less bulky compared to other common ortho substituents. However, its presence can still influence the approach of the palladium catalyst and the coupling partner during the Suzuki-Miyaura reaction. It is generally observed that ortho-substituted arylboronic acids may exhibit slower reaction rates compared to their meta- or para-substituted counterparts due to steric hindrance.[4]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved from a suitable starting material such as 5-bromo-2-fluorobenzonitrile. The following is a generalized protocol based on established methods for the synthesis of similar arylboronic acids.
Reaction Scheme:
Figure 1. Synthetic workflow for this compound.
Materials:
-
5-Bromo-2-fluorobenzonitrile
-
Magnesium turnings or n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate (B(OMe)₃)
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), a flame-dried round-bottom flask equipped with a magnetic stir bar is charged with magnesium turnings (if preparing a Grignard reagent) or the starting aryl bromide. Anhydrous THF is then added.
-
Formation of the Organometallic Reagent:
-
Grignard Formation: A small crystal of iodine can be added to initiate the reaction. The mixture is gently heated to start the formation of the Grignard reagent.
-
Lithiation: If using n-BuLi, the solution of 5-bromo-2-fluorobenzonitrile in THF is cooled to a low temperature (typically -78 °C), and n-BuLi is added dropwise.
-
-
Borylation: The solution of the organometallic reagent is cooled (e.g., to -78 °C), and trimethyl borate is added slowly. The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Hydrolysis: The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid.
-
Workup: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield this compound.
Suzuki-Miyaura Cross-Coupling Reaction
The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Reaction Scheme:
Figure 2. Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (typically 1.1-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
-
Solvent Addition: Add the anhydrous solvent to the flask.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80 °C and 110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Role in Drug Discovery and Development
This compound is a valuable building block in drug discovery, enabling the synthesis of diverse compound libraries for screening against various biological targets. While a specific signaling pathway directly modulated by this compound is not its primary application, it serves as a key component in the synthesis of molecules that do interact with such pathways. For instance, many kinase inhibitors, which are a cornerstone of modern cancer therapy, feature biaryl scaffolds that can be efficiently constructed using Suzuki-Miyaura coupling with reagents like this compound.
The following diagram illustrates the logical workflow of how this boronic acid contributes to the discovery of a potential kinase inhibitor.
Figure 3. Role of this compound in drug discovery.
Conclusion
This compound is a powerful synthetic tool whose utility is derived from its distinct electronic and steric properties. The electron-withdrawing nature of the cyano and fluoro substituents enhances its reactivity in Suzuki-Miyaura cross-coupling reactions, while the ortho-cyano group introduces a degree of steric influence that can be exploited for selective synthesis. The provided experimental protocols offer a practical guide for its synthesis and application. As a key building block in the generation of compound libraries, this compound continues to be an indispensable resource for researchers in medicinal chemistry and materials science, facilitating the development of novel therapeutics and functional materials.
References
A Comprehensive Technical Guide to Substituted Phenylboronic Acids in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Substituted phenylboronic acids are a cornerstone of modern organic synthesis, prized for their versatility, stability, and broad functional group tolerance.[1][2][3] Their paramount role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has revolutionized the construction of complex molecular architectures, particularly in the pharmaceutical and materials science industries.[4][5] This guide provides an in-depth exploration of the key features of substituted phenylboronic acids, focusing on their reactivity, the influence of substituents, and practical applications in synthesis.
Core Properties and the Influence of Substituents
The reactivity of a phenylboronic acid is intrinsically linked to the electronic and steric nature of the substituents on the phenyl ring. These substituents modulate the acidity of the boronic acid and the nucleophilicity of the organic group, which are critical factors in the transmetalation step of cross-coupling reactions.[6][7]
Electronic Effects and Acidity
The acidity of the boronic acid, expressed by its pKa value, is a crucial parameter. Electron-withdrawing groups (EWGs) on the phenyl ring increase the Lewis acidity of the boron atom, leading to lower pKa values.[7] Conversely, electron-donating groups (EDGs) decrease acidity, resulting in higher pKa values. This trend is significant as the formation of a boronate anion, by reaction with a base, is often a prerequisite for efficient transmetalation.[4]
The position of the substituent also plays a significant role. For instance, the introduction of a fluorine atom, an EWG, generally increases acidity. This effect is most pronounced at the meta position due to the dominance of the inductive effect. At the para position, the inductive and resonance effects can partially cancel each other out. In the ortho position, intramolecular hydrogen bonding can also influence acidity.[8]
Below is a table summarizing the pKa values for a selection of substituted phenylboronic acids, illustrating the impact of various substituents.
| Substituent | Position | pKa |
| -H | - | 8.83[2] |
| -CH₃ | p | 9.25[9] |
| -OCH₃ | p | 9.25[9] |
| -F | o | 6.50 (approx.)[10] |
| -F | m | 8.35[10] |
| -F | p | 8.27[10] |
| -NO₂ | m | 7.08 |
| -NO₂ | p | 7.14 |
| -CF₃ | m | 7.86[11] |
| -CF₃ | p | 7.86[11] |
| -CN | p | 7.4 |
Note: pKa values can vary depending on the experimental conditions (e.g., solvent, temperature).
Steric Effects
Steric hindrance, particularly from bulky ortho substituents, can significantly impact the rate and success of a coupling reaction.[12] Large groups near the boronic acid moiety can impede the approach of the palladium catalyst, thereby slowing down both the oxidative addition and reductive elimination steps of the catalytic cycle.[13][14] However, the use of specialized bulky and electron-rich phosphine ligands can often overcome these steric challenges, enabling the coupling of even highly substituted aryl partners.[14]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is the most prominent application of phenylboronic acids, facilitating the formation of C-C bonds between sp²-hybridized carbon atoms.[15] The reaction proceeds through a well-established catalytic cycle involving a palladium(0) catalyst.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) complex.[16][17]
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to a more nucleophilic boronate species.[7]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[16][17]
Factors Influencing Reactivity in Suzuki-Miyaura Coupling
The success and efficiency of a Suzuki-Miyaura coupling reaction are dependent on a careful selection of reaction parameters. The interplay between the substituted phenylboronic acid, the coupling partner, catalyst system, base, and solvent determines the overall outcome.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. Yoneda Labs [yonedalabs.com]
The Dual Influence of Cyano and Fluoro Groups on Boronic Acid Reactivity: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the roles of cyano (–CN) and fluoro (–F) functional groups in modulating the reactivity of boronic acids. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a comprehensive overview of electronic effects, acidity modulation, and applications in cross-coupling reactions.
Introduction: The Strategic Importance of Substituted Boronic Acids
Boronic acids are indispensable reagents in modern organic chemistry, renowned for their versatility, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] The introduction of electron-withdrawing groups, such as cyano and fluoro moieties, onto the boronic acid scaffold profoundly alters their chemical properties, offering a powerful tool for fine-tuning reactivity and designing novel molecular architectures.[3] These substitutions are particularly crucial in medicinal chemistry, where they can enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[4]
This guide will explore the electronic effects of cyano and fluoro groups, their impact on the acidity (pKa) of boronic acids, and their influence on key synthetic transformations. Detailed experimental protocols and quantitative data are presented to provide a practical resource for laboratory applications.
Electronic Effects and Acidity (pKa) Modulation
The electronic nature of substituents on an aryl boronic acid significantly impacts its Lewis acidity. Electron-withdrawing groups, like fluoro and cyano, decrease the electron density at the boron center, thereby increasing its acidity (lowering the pKa value).[5]
The Influence of Fluoro Groups
The introduction of fluorine atoms to a phenylboronic acid generally increases its acidity.[6] This effect is dependent on the position and number of fluorine substituents.[5] For instance, the pKa of unsubstituted phenylboronic acid is approximately 8.86, while the pKa values for fluorinated phenylboronic acids can range from 6.17 to 8.77.[5] The increase in acidity is crucial for enhancing interactions with biological targets and analytes.[6]
The Influence of Cyano Groups
The cyano group is a potent electron-withdrawing group that can be readily transformed into other functional groups such as amines, carboxylic acids, and tetrazoles.[7][8] Arylboronic acids featuring a cyano group, such as (3-Chloro-5-cyanophenyl)boronic acid, are valuable building blocks in medicinal chemistry.[3] All α-cyanocinnamyl-substituted arylboronic acids exhibit a lower pKa than the unsubstituted phenylboronic acid.[9]
The following table summarizes the pKa values of various substituted phenylboronic acids, illustrating the impact of fluoro and cyano groups.
| Substituent | pKa Value | Reference(s) |
| Unsubstituted | 8.86 | [5] |
| 4-Fluoro | 8.77 | [5] |
| 2,3,4,6-Tetrafluoro | 6.17 | [5] |
| 4-Trifluoromethyl (CF3) | 7.86 | [10] |
| α-cyanocinnamyl (NO-12) | 4.20 | [9] |
| α-cyanocinnamyl with ortho-Fluoro (NO-89) | 6.50 | [9] |
Role in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis.[1][2] The electronic properties of the boronic acid play a critical role in the transmetalation step of the catalytic cycle.
Generally, electron-donating groups on the boronic acid partner enhance the reaction rate and yield.[2] Conversely, electron-withdrawing groups can have a more complex effect, sometimes leading to slower reactions.[2] However, with appropriate optimization of reaction conditions, boronic acids bearing cyano and fluoro groups are highly effective coupling partners. The unique combination of a cyano group and a pinacol boronate ester in compounds like 2-Cyanophenylboronic Acid Pinacol Ester makes them excellent reagents for incorporating specific functionalities into complex molecules.[1]
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Catalytic Cycle
Other Synthetic Applications
Beyond Suzuki-Miyaura coupling, cyano- and fluoro-substituted boronic acids are valuable in a range of other transformations.
Cyanation of Aryl Boronic Acids
The cyano group can be introduced onto an aromatic ring via the cyanation of aryl boronic acids. This transformation can be achieved using various cyanating agents and transition metal catalysts, providing a direct route to aryl nitriles.[11][12]
Fluorination of Aryl Boronic Acids
Aryl fluorides can be synthesized from aryl boronic acids through electrophilic fluorination.[13] Reagents like acetyl hypofluorite (AcOF) can efficiently convert electron-rich aryl boronic acids to their corresponding aryl fluorides.[13] This method is also applicable for radiolabeling with isotopes like ¹⁸F for applications in positron emission tomography (PET).[14][15]
The diagram below illustrates a general workflow for the synthesis and screening of inhibitors using substituted boronic acids.
Workflow for Synthesis and Screening of Inhibitors
Experimental Protocols
This section provides representative experimental protocols for the synthesis and application of cyano- and fluoro-substituted boronic acids.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted boronic acid (1.0 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 - 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Toluene/Water mixture)[2]
Procedure:
-
To a reaction vessel, add the aryl halide, substituted boronic acid, palladium catalyst, and base.
-
Add the degassed solvent to the vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up, extracting the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[2]
Protocol for Copper-Mediated ¹⁸F-Fluorination of Aryl Boronic Acids
Materials:
Procedure:
-
Prepare a solution of the aryl boronic acid, Cu(OTf)₂, and pyridine in DMF.
-
Add the K¹⁸F to the reaction mixture.
-
The radiochemical conversion (RCC) can be determined by radio-TLC.
-
Purification is typically performed using automated radiochemistry synthesis modules.[15]
The equilibria of boronic acids in aqueous solution, which is fundamental to their reactivity, is depicted in the following diagram.
Equilibria of Boronic Acids in Solution
Conclusion
The strategic incorporation of cyano and fluoro groups into boronic acids provides a powerful handle for modulating their reactivity and physicochemical properties. These electron-withdrawing substituents increase the Lewis acidity of the boron center, influencing their behavior in fundamental reactions like the Suzuki-Miyaura coupling. The ability to fine-tune the electronic nature of boronic acids is of paramount importance in the rational design of catalysts, functional materials, and, most notably, in the development of novel therapeutics. The experimental data and protocols provided herein serve as a valuable resource for researchers seeking to harness the synthetic potential of these versatile building blocks.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds | MDPI [mdpi.com]
- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00487F [pubs.rsc.org]
- 13. Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 3-Cyano-4-fluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-4-fluorophenylboronic acid is a versatile and increasingly important building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of both a cyano (-CN) and a fluoro (-F) group on the phenyl ring, make it a highly valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction has become a cornerstone in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.
The electron-withdrawing nature of the cyano and fluoro substituents modulates the reactivity and selectivity of the boronic acid, often leading to improved yields and cleaner reaction profiles compared to unsubstituted or less functionalized phenylboronic acids. This application note provides a detailed overview of the use of this compound in Suzuki-Miyaura cross-coupling reactions, including a general protocol, illustrative quantitative data, and key considerations for successful implementation in research and development settings.
General Reaction Scheme
The Suzuki-Miyaura cross-coupling reaction facilitates the formation of a biaryl structure through the palladium-catalyzed reaction of an organoborane (in this case, this compound) with an aryl or heteroaryl halide (or triflate).
Application Notes and Protocols for 3-Cyano-4-fluorophenylboronic Acid in Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 3-Cyano-4-fluorophenylboronic acid in palladium-catalyzed cross-coupling reactions, with a primary focus on the Suzuki-Miyaura coupling. This versatile building block is instrumental in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of both a cyano and a fluoro group on the phenyl ring imparts unique reactivity and allows for the construction of novel compounds with desirable electronic and physiological properties.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid) and an organic halide or triflate. This reaction is widely favored due to its mild conditions, tolerance of a broad range of functional groups, and the commercial availability of diverse starting materials. This compound serves as a key reagent for introducing the 3-cyano-4-fluorophenyl moiety into target molecules, a common scaffold in pharmaceutical candidates and advanced materials.
Reaction Mechanism and Workflow
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the boronic acid to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. The workflow for a typical reaction involves careful selection of the catalyst, base, and solvent, followed by reaction execution under an inert atmosphere and subsequent product purification.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocols
Below are detailed protocols for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is adapted from general procedures for fluorinated phenylboronic acids and is a good starting point for a variety of aryl bromides.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
1,4-Dioxane/Water (4:1, 5 mL), degassed
-
Schlenk tube or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube or microwave vial, add this compound, the aryl bromide, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Stir the reaction mixture at 80-110 °C and monitor its progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling with Heteroaryl Chlorides
This protocol is designed for more challenging heteroaryl chlorides, which may require a more active catalyst system.
Materials:
-
This compound (1.5 mmol)
-
Heteroaryl chloride (1.0 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol)
-
Toluene/Ethanol/Water (2:1:1, 8 mL), degassed
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound, the heteroaryl chloride, sodium carbonate, and Pd(dppf)Cl₂.
-
Flush the flask with an inert gas.
-
Add the degassed toluene/ethanol/water mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl and heteroaryl halides with boronic acids, providing a baseline for experiments with this compound.
Table 1: Suzuki-Miyaura Coupling of Fluorinated Phenylboronic Acids with Aryl Bromides
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (0.1) | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90 |
| 2 | 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (0.1) | K₂CO₃ | DMF/H₂O | 110 | 8 | ~85 |
| 3 | 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-N₂O₂ catalyst (0.25) | Na₂CO₃ | DMA | 140 | 24 | >95[1] |
| 4 | 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-Nd | K₂CO₃ | Toluene | 60 | - | High |
Data adapted from studies on similar fluorinated boronic acids and may serve as a reference.[1][2][3]
Table 2: Suzuki-Miyaura Coupling of Pyridine Derivatives with (Hetero)aryl Boronic Acids
| Entry | Pyridine Derivative | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | PyFluor | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O | 100 | ~70 |
| 2 | PyFluor | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane | 65 | ~80 |
| 3 | PyFluor | 3-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane | 65 | ~75 |
Data adapted from a study on the coupling of PyFluor with various boronic acids.[4]
Signaling Pathways and Logical Relationships
The application of this compound in drug discovery often involves the synthesis of kinase inhibitors. The general logic for developing such inhibitors is outlined below.
Caption: Logical workflow for kinase inhibitor drug discovery.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of complex biaryl and heteroaryl compounds through palladium-catalyzed Suzuki-Miyaura coupling. The provided protocols and data serve as a foundation for researchers to develop and optimize their synthetic routes towards novel pharmaceuticals and materials. The unique electronic properties conferred by the cyano and fluoro substituents make this building block particularly attractive for modern organic synthesis.
References
- 1. Synthesis of fluorescent Molecularly Imprinted Polymer Nanoparticles Sensing Small Neurotransmitters with High Selectivity Using Immobilized Templates with Regulated Surface Density - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 3-Cyano-4-fluorophenylboronic Acid in Medicinal Chemistry: A Building Block for Potent Kinase Inhibitors
Introduction
3-Cyano-4-fluorophenylboronic acid is a versatile and highly valuable reagent in modern medicinal chemistry, primarily utilized as a key building block in the synthesis of complex organic molecules with therapeutic potential.[1] Its unique structural features, including a cyano group and a fluorine atom on the phenyl ring, impart favorable electronic properties that enhance its reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] These characteristics have made it a sought-after intermediate in the development of targeted therapies, particularly in the realm of kinase inhibitors for the treatment of cancer and inflammatory diseases.
Key Applications in Drug Discovery
The primary application of this compound in medicinal chemistry is in the synthesis of active pharmaceutical ingredients (APIs).[1] Its utility is most prominent in the development of kinase inhibitors, a class of drugs that block the action of protein kinases, enzymes that play a crucial role in cell signaling, growth, and division. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
Bruton's Tyrosine Kinase (BTK) Inhibitors: A significant area of application for this compound is in the synthesis of BTK inhibitors. BTK is a key component of the B-cell receptor signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases. The 3-cyano-4-fluorophenyl moiety is often incorporated into the inhibitor's structure to interact with the kinase's active site, contributing to the compound's potency and selectivity.
Other Kinase Inhibitors: Beyond BTK, this versatile building block has been employed in the synthesis of inhibitors for a range of other kinases, including:
-
Activated Cdc42-associated kinase 1 (ACK1): A non-receptor tyrosine kinase implicated in various cancers.
-
Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase whose mutations are driving forces in several cancers, including non-small cell lung cancer.
-
Tropomyosin receptor kinases (Trk): A family of receptor tyrosine kinases involved in neuronal development and also implicated in various cancers.
The cyano and fluoro substituents on the phenyl ring can influence the molecule's binding affinity, selectivity, and pharmacokinetic properties, making it a valuable tool for medicinal chemists in the lead optimization phase of drug discovery.
Quantitative Data on Biological Activity
While specific IC50 values for compounds directly incorporating the 3-Cyano-4-fluorophenyl moiety are not always readily available in the public domain, the following table presents data for structurally related kinase inhibitors, highlighting the potency that can be achieved with similar structural motifs.
| Compound Class/Target | Moiety Present | IC50 Value | Reference |
| ACK1 Inhibitor | 4-Amino-5,6-biaryl-furo[2,3-d]pyrimidine | 21 nM | [2] |
| ACK1 Inhibitor | N3,N6-diaryl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamines | 20 nM | [2] |
| ALK Inhibitor (L1196M mutant) | Boron-containing compound | 8.4 nM | [3] |
| TrkA Inhibitor | Pyrazolo[3,4-b]pyridine derivative | 56 nM | [4] |
Experimental Protocols
The Suzuki-Miyaura coupling is the cornerstone reaction for incorporating the 3-cyano-4-fluorophenyl moiety into target molecules. Below are representative protocols adapted from the patent literature.
Protocol 1: Synthesis of 2-Fluoro-5-((3-cyclobutyl-8-aminoimidazo[1,5-a]pyrazin-1-yl)methyl)benzonitrile (ACK1 Inhibitor Intermediate)
This protocol describes the Suzuki-Miyaura coupling of this compound with a halogenated imidazopyrazine core.
-
Materials:
-
3-Cyclobutyl-1-iodoimidazo[1,5-a]pyrazin-8-amine (100 mg, 0.3 mmol)
-
This compound (68 mg, 0.41 mmol)
-
Potassium carbonate (88 mg, 0.63 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (40 mg, 0.03 mmol)
-
1,2-Dimethoxyethane (DME)
-
Water
-
-
Procedure:
-
In a 10 mL microwave vessel, combine 3-cyclobutyl-1-iodoimidazo[1,5-a]pyrazin-8-amine, this compound, potassium carbonate, and Pd(PPh₃)₄.
-
Add a 5:1 mixture of DME and water to the vessel.
-
Seal the vessel and heat the reaction mixture in a microwave reactor.
-
Upon completion, the reaction mixture is typically purified by chromatography to isolate the desired product.
-
Protocol 2: Synthesis of 2-Fluoro-5-((3,5-difluorobenzyl)methyl)benzonitrile (Kinase Inhibitor Intermediate)
This protocol details the coupling of this compound with a benzyl bromide derivative.
-
Materials:
-
This compound (1.649 g, 10 mmol)
-
3,5-Difluorobenzyl bromide (1.295 mL, 10 mmol)
-
Potassium phosphate, powdered (4.254 g, 20 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (231 mg, 0.2 mmol)
-
Toluene (30 mL)
-
-
Procedure:
-
Charge an oven-dried flask with this compound, powdered potassium phosphate, and Pd(PPh₃)₄ under an argon atmosphere.
-
Evacuate and back-fill the flask with argon three times.
-
Add toluene via syringe.
-
Add 3,5-difluorobenzyl bromide to the reaction mixture via syringe.
-
Heat the reaction mixture (e.g., to 100°C) for a specified time (e.g., 2 hours).
-
After cooling, the reaction mixture is typically worked up by dilution with an organic solvent (e.g., ether), washed, dried, and concentrated. The crude product is then purified by chromatography.
-
Visualizing the Workflow and Signaling Pathway
To better illustrate the role of this compound in medicinal chemistry, the following diagrams visualize a typical experimental workflow and a relevant biological pathway.
This compound has established itself as a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of potent kinase inhibitors, particularly for targets like BTK, underscores its importance in the development of novel therapeutics for cancer and other diseases. The detailed synthetic protocols available in the patent literature provide a clear roadmap for its utilization in drug discovery programs, enabling the creation of diverse libraries of compounds for biological screening and lead optimization. As the demand for targeted therapies continues to grow, the role of well-designed building blocks like this compound will remain critical in advancing the field of medicinal chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of boron-containing ALK inhibitor with favorable in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Cyano-4-fluorophenylboronic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Cyano-4-fluorophenylboronic acid as a critical intermediate in pharmaceutical synthesis. This document includes its primary applications, detailed experimental protocols for its use in Suzuki-Miyaura cross-coupling reactions, and its role in the synthesis of targeted therapies, such as the BRAF inhibitor Encorafenib.
Introduction
This compound is a versatile and highly valuable reagent in modern organic synthesis, particularly within the pharmaceutical industry. Its unique electronic and steric properties, conferred by the cyano (-CN) and fluoro (-F) substituents, make it an exceptional coupling partner in palladium-catalyzed cross-coupling reactions. The primary application of this intermediate is in the construction of complex molecular architectures that form the backbone of various active pharmaceutical ingredients (APIs).[1]
The electron-withdrawing nature of the cyano and fluoro groups can enhance the reactivity and selectivity of the boronic acid in Suzuki-Miyaura reactions, often leading to improved yields and cleaner reaction profiles compared to simpler phenylboronic acids. This makes it an ideal building block for the synthesis of targeted therapeutics, agrochemicals, and advanced materials.[1]
Key Applications in Pharmaceutical Synthesis
The principal application of this compound in drug discovery and development is as a key building block in the synthesis of kinase inhibitors. One of the most notable examples is its use in the synthesis of Encorafenib , a potent and selective inhibitor of the BRAF kinase, which is a critical component of the MAPK/ERK signaling pathway.[2] Mutations in the BRAF gene are implicated in various cancers, particularly melanoma.
The Role in the Synthesis of Encorafenib
Encorafenib's molecular structure features a substituted pyrimidine core coupled to the 3-cyano-4-fluorophenyl moiety. This coupling is achieved through a Suzuki-Miyaura reaction, where this compound is reacted with a halogenated pyrimidine derivative. This reaction is a pivotal step in the overall synthesis of the drug, highlighting the importance of the boronic acid intermediate.
Experimental Protocols
The following protocols are representative examples of the use of this compound in Suzuki-Miyaura cross-coupling reactions for the synthesis of pharmaceutical intermediates.
General Procedure for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
DOT representation of the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of a Biaryl Intermediate via Microwave-Assisted Suzuki Coupling
This protocol describes a general method for the coupling of this compound with a halo-pyrimidine using microwave irradiation to accelerate the reaction.
Reaction Scheme:
Aryl-Halide + this compound --(Pd Catalyst, Base, Solvent, Microwave)--> 2-(3-Cyano-4-fluorophenyl)-Aryl
Materials:
| Reagent/Material | Molar Equivalent |
| Halo-pyrimidine | 1.0 |
| This compound | 1.2 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.05 |
| Base (e.g., K₂CO₃) | 2.0 |
| Solvent (e.g., 1,4-Dioxane/Water 4:1) | - |
| Microwave Synthesis Vial | - |
| Magnetic Stirrer | - |
Procedure:
-
To a microwave synthesis vial equipped with a magnetic stir bar, add the halo-pyrimidine (1.0 eq), this compound (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Add the solvent system to achieve a concentration of approximately 0.2 M.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 20-40 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by partitioning the mixture between ethyl acetate and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 75-90% |
| Purity (by HPLC) | >95% |
| Reaction Time | 20-40 minutes |
| Temperature | 120°C |
Protocol 2: Large-Scale Synthesis of a Pharmaceutical Intermediate
This protocol is adapted for a larger-scale synthesis suitable for the production of a key pharmaceutical intermediate.
Materials:
| Reagent/Material | Quantity |
| 2,4-Dichloropyrimidine | 1.0 mol |
| This compound | 1.1 mol |
| Pd₂(dba)₃ | 0.01 mol |
| SPhos | 0.02 mol |
| K₃PO₄ | 2.5 mol |
| Toluene/Water (10:1) | 10 L |
Procedure:
-
To a nitrogen-purged reactor, add 2,4-dichloropyrimidine, this compound, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 90°C with vigorous stirring.
-
Maintain the reaction at 90°C for 4-6 hours, monitoring by HPLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture to remove inorganic salts.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 85% |
| Purity (by HPLC) | >98% |
| Reaction Time | 4-6 hours |
| Temperature | 90°C |
Mechanism of Action of Encorafenib and the MAPK/ERK Signaling Pathway
Encorafenib, synthesized using this compound as a key intermediate, is a potent inhibitor of the BRAF kinase. In many cancers, a mutation in the BRAF gene (most commonly V600E) leads to constitutive activation of the BRAF protein, which in turn activates the MAPK/ERK signaling pathway. This pathway plays a central role in regulating cell proliferation, differentiation, and survival.
DOT representation of the MAPK/ERK Signaling Pathway and Encorafenib's Point of Intervention:
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Encorafenib on the mutated BRAF protein.
By inhibiting the mutated BRAF kinase, Encorafenib effectively blocks the downstream signaling cascade, leading to the suppression of tumor cell growth and proliferation.
Conclusion
This compound is a cornerstone intermediate for the synthesis of complex pharmaceutical compounds, particularly in the field of oncology. Its application in the Suzuki-Miyaura cross-coupling reaction enables the efficient construction of carbon-carbon bonds, which is essential for the assembly of drugs like Encorafenib. The provided protocols offer a starting point for researchers to develop robust and scalable synthetic routes for novel therapeutics. A thorough understanding of the underlying reaction mechanisms and the biological pathways targeted by the final products is crucial for successful drug discovery and development.
References
Application Notes and Protocols: 3-Cyano-4-fluorophenylboronic Acid as a Versatile Building Block for Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-4-fluorophenylboronic acid is a specialized boronic acid derivative that serves as a critical building block in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[1] Its unique structure, featuring both a cyano and a fluoro group on the phenyl ring, modulates the electronic properties and reactivity of the boronic acid moiety. These characteristics make it an ideal coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.[1]
The presence of the electron-withdrawing cyano and fluoro groups can lead to cleaner reactions and improved yields in Suzuki-Miyaura coupling compared to less functionalized phenylboronic acids.[1] This reagent is particularly valuable in the synthesis of targeted therapeutics, such as Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in the treatment of certain cancers.
Application: Synthesis of PARP Inhibitor Intermediates
A significant application of this compound is in the synthesis of PARP inhibitors. These drugs function by inhibiting a key enzyme in the DNA damage repair pathway, leading to synthetic lethality in cancer cells with specific mutations, such as those in the BRCA1 and BRCA2 genes.[2][3][4]
Key Reaction: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the formation of C-C bonds. The general mechanism involves a catalytic cycle with a palladium complex. The key steps are oxidative addition of an organic halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[5][6]
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a PARP Inhibitor Intermediate
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide, a key step in the synthesis of various PARP inhibitors.
Materials:
-
This compound
-
Aryl bromide (e.g., a functionalized bromophenyl derivative)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., Sodium Carbonate, Na₂CO₃)
-
Solvent (e.g., a mixture of Dimethylacetamide (DMAc) and water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Preparation of the Reaction Vessel: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide and the palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent (Dimethylacetamide) to the flask.
-
Catalyst Activation: Heat the mixture to approximately 95°C and stir for 1 hour to activate the catalyst.
-
Boronic Acid and Base Preparation: In a separate vessel, dissolve the this compound and the base (Sodium Carbonate) in a mixture of Dimethylacetamide and water. Stir at room temperature for about 3 hours.
-
Coupling Reaction: Add the solution of the boronic acid and base to the hot solution of the aryl bromide and catalyst.
-
Reaction Monitoring: Continue heating at 95°C and monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Add water to precipitate the crude product.
-
Purification: Collect the solid product by filtration and purify by recrystallization or slurry in a suitable solvent (e.g., Methanol) to afford the purified biaryl product.
Quantitative Data
The following tables summarize typical reaction parameters and the inhibitory activity of a representative PARP inhibitor synthesized using this building block.
Table 1: Representative Suzuki-Miyaura Coupling Reaction Parameters
| Parameter | Value | Reference |
| Aryl Halide | Functionalized Aryl Bromide | [7] |
| Boronic Acid | This compound | [7] |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | [7] |
| Catalyst Loading | 2.5 mol % | [7] |
| Base | Na₂CO₃ (aqueous solution) | [7] |
| Solvent | Dimethylacetamide (DMAc) / Water | [7] |
| Temperature | 95 °C | [7] |
| Reaction Time | 2 hours | [7] |
| Yield | 92% | [7] |
Table 2: Biological Activity of a Representative PARP Inhibitor (Talazoparib)
| Parameter | Value | Reference |
| Target | PARP-1 | [8][9] |
| Kᵢ (nM) | 0.65 ± 0.07 | [8][9] |
| IC₅₀ (nM) (PARP1) | 0.57 | [10] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of a biaryl intermediate using a Suzuki-Miyaura coupling reaction.
Caption: General workflow for Suzuki-Miyaura coupling.
Signaling Pathway: PARP Inhibition in DNA Repair
The diagram below illustrates the mechanism of action of PARP inhibitors in the context of DNA single-strand break repair.
Caption: Mechanism of action of PARP inhibitors.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex APIs, particularly in the field of oncology. Its application in Suzuki-Miyaura coupling reactions enables the efficient construction of key biaryl structures found in potent PARP inhibitors. The provided protocols and data serve as a guide for researchers in the development of novel therapeutics utilizing this important reagent.
References
- 1. nbinno.com [nbinno.com]
- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. oncoscience.us [oncoscience.us]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
Application Notes and Protocols for the Synthesis of Novel Therapeutics Using 3-Cyano-4-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Cyano-4-fluorophenylboronic acid as a key building block in the synthesis of novel therapeutics, with a focus on kinase inhibitors.
Introduction
This compound is a versatile bifunctional reagent increasingly employed in medicinal chemistry and drug discovery. Its unique electronic properties, stemming from the electron-withdrawing cyano and fluoro groups, make it an excellent partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules that form the backbone of many active pharmaceutical ingredients (APIs).[1] The presence of the cyano group offers a valuable synthetic handle for further molecular elaboration, while the fluorine atom can enhance metabolic stability and binding affinity of the final therapeutic compound.
This document will detail the application of this compound in the synthesis of a potent and selective Aurora Kinase B inhibitor, providing a detailed experimental protocol and relevant biological data.
Application: Synthesis of a Quinazoline-Based Aurora Kinase B Inhibitor
Aurora Kinase B (AURKB) is a key regulator of mitosis, and its overexpression is a hallmark of many human cancers.[2] Consequently, AURKB has emerged as a promising target for cancer therapy. The following protocol outlines a synthetic strategy for a novel quinazoline-based AURKB inhibitor, where this compound can be utilized in a key Suzuki-Miyaura cross-coupling step to introduce the cyanophenyl moiety, a precursor to the final acetamide sidechain.
Experimental Protocol: Synthesis of a Precursor to an Aurora Kinase B Inhibitor via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a 7-halo-quinazoline core, a common intermediate in the synthesis of kinase inhibitors.
Materials:
-
7-Bromo-4-chloroquinazoline
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 7-bromo-4-chloroquinazoline (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water to the flask.
-
Catalyst Addition: Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 7-(3-cyano-4-fluorophenyl)-4-chloroquinazoline.
Subsequent Synthetic Steps
The resulting 7-(3-cyano-4-fluorophenyl)-4-chloroquinazoline can then be further elaborated. The chloro group at the 4-position can undergo nucleophilic substitution with a suitable amine. The cyano group can be hydrolyzed to a carboxylic acid and subsequently converted to the final acetamide through amide coupling.
Data Presentation
The following tables summarize the in vitro biological activity of a novel quinazoline-based Aurora Kinase B inhibitor, synthesized through a pathway that can utilize this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC₅₀ (nM) |
| N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide (Compound 4b) | Aurora Kinase B | 1.31 |
Data extracted from a study on a novel Aurora Kinase B inhibitor with a similar structural motif.[2]
Table 2: In Vitro Anti-proliferative Activity
| Compound | Cell Line | GI₅₀ (nM) |
| N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide (Compound 4b) | HeLa | 24.40 |
Data extracted from a study on a novel Aurora Kinase B inhibitor with a similar structural motif.[2]
Mandatory Visualization
Logical Workflow for Drug Synthesis
Caption: Synthetic workflow for a novel therapeutic.
Signaling Pathway: Aurora Kinase B in Mitosis
References
- 1. Design, synthesis, and antitumor activity evaluation of potent fourth-generation EGFR inhibitors for treatment of Osimertinib resistant non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 3-Cyano-4-fluorophenylboronic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-4-fluorophenylboronic acid is a versatile building block in modern organic synthesis, finding significant application in the development of novel agrochemicals. Its unique electronic and structural properties make it a valuable reagent for introducing the 3-cyano-4-fluorophenyl moiety into complex molecules, often leading to enhanced biological activity. This document provides detailed application notes and protocols for the use of this compound in the synthesis of agrochemical candidates, with a focus on its application in palladium-catalyzed cross-coupling reactions.
The primary application of this compound in agrochemical synthesis is through the Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and a variety of organic halides or triflates, enabling the construction of complex molecular frameworks. The presence of the electron-withdrawing cyano and fluoro groups on the phenyl ring can influence the reactivity of the boronic acid and the properties of the final product.[1]
Application in Fungicide Synthesis: A Representative Example
While specific publicly available syntheses of commercialized agrochemicals directly employing this compound are limited, its utility can be demonstrated through the synthesis of pyrazole carboxamides, a class of compounds known for their fungicidal properties. The following section details a representative synthesis of a hypothetical, yet structurally relevant, N-(3-cyano-4-fluorophenyl)pyrazole carboxamide, a scaffold found in several modern fungicides.
Synthetic Pathway Overview
The synthesis involves a key Suzuki-Miyaura coupling step to form a biaryl intermediate, followed by amidation to yield the final pyrazole carboxamide.
Caption: Synthetic pathway for a representative N-(3-cyano-4-fluorophenyl)pyrazole carboxamide fungicide.
Experimental Protocols
Suzuki-Miyaura Coupling for the Synthesis of Ethyl 1-methyl-5-(3-cyano-4-fluorophenyl)-1H-pyrazole-4-carboxylate
This protocol describes the palladium-catalyzed coupling of this compound with a halogenated pyrazole ester.
Materials:
-
This compound
-
Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water, deionized
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 equiv), ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol).
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure ethyl 1-methyl-5-(3-cyano-4-fluorophenyl)-1H-pyrazole-4-carboxylate.
Hydrolysis of the Ester
Materials:
-
Ethyl 1-methyl-5-(3-cyano-4-fluorophenyl)-1H-pyrazole-4-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve the pyrazole ester (1.0 mmol) in a mixture of THF (10 mL) and water (5 mL).
-
Add lithium hydroxide (2.0 mmol) and stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 1-methyl-5-(3-cyano-4-fluorophenyl)-1H-pyrazole-4-carboxylic acid.
Amidation to the Final Product
Materials:
-
1-methyl-5-(3-cyano-4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
-
Amine (e.g., aniline or a substituted aniline)
-
(1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
Procedure:
-
To a solution of the carboxylic acid (1.0 mmol) in DMF (10 mL), add EDC (1.2 mmol), HOBt (1.2 mmol), and the desired amine (1.1 mmol).
-
Add triethylamine (1.5 mmol) and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the final N-(substituted)-1-methyl-5-(3-cyano-4-fluorophenyl)-1H-pyrazole-4-carboxamide.
Data Presentation
The following tables summarize typical quantitative data for the key reactions. The values are representative and may vary depending on the specific substrates and reaction conditions.
Table 1: Suzuki-Miyaura Coupling Reaction Parameters
| Parameter | Value |
| Reactants | |
| This compound | 1.2 equiv |
| Halogenated Pyrazole Ester | 1.0 equiv |
| Catalyst System | |
| Palladium(II) acetate | 2 mol% |
| Triphenylphosphine | 4 mol% |
| Base | |
| Potassium carbonate (2M aq.) | 4.0 equiv |
| Solvent | Toluene/Water |
| Temperature | 90 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-90% |
| Purity (after chromatography) | >95% |
Table 2: Amidation Reaction Parameters
| Parameter | Value |
| Reactants | |
| Pyrazole Carboxylic Acid | 1.0 equiv |
| Amine | 1.1 equiv |
| Coupling Reagents | |
| EDC | 1.2 equiv |
| HOBt | 1.2 equiv |
| Base | |
| Triethylamine | 1.5 equiv |
| Solvent | DMF |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-85% |
| Purity (after purification) | >98% |
Experimental Workflow Visualization
Caption: A generalized experimental workflow for the synthesis of a pyrazole carboxamide fungicide.
Conclusion
This compound is a key building block for the synthesis of advanced agrochemicals, particularly fungicides containing the pyrazole carboxamide scaffold. The Suzuki-Miyaura coupling provides an efficient and versatile method for incorporating the 3-cyano-4-fluorophenyl moiety. The protocols and data presented here offer a representative guide for researchers in the agrochemical industry to utilize this valuable reagent in the development of new and effective crop protection agents.
References
Application of 3-Cyano-4-fluorophenylboronic Acid in Materials Science: A Detailed Overview
Introduction
3-Cyano-4-fluorophenylboronic acid is a versatile organoboron compound that has emerged as a crucial building block in the synthesis of advanced materials for organic electronics. Its unique molecular structure, featuring both an electron-withdrawing cyano (-CN) group and a highly electronegative fluorine (-F) atom, allows for precise tuning of the electronic and photophysical properties of organic semiconductors. This application note provides a comprehensive overview of the use of this compound in the development of materials for Organic Light-Emitting Diodes (OLEDs), including hole-transporting materials and blue emitters, supported by detailed experimental protocols and quantitative data.
Key Applications in Materials Science
The primary application of this compound in materials science lies in its use as a key monomer in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This powerful carbon-carbon bond-forming reaction enables the incorporation of the 3-cyano-4-fluorophenyl moiety into a wide range of conjugated molecules, thereby influencing their electronic properties, thermal stability, and device performance.
Organic Light-Emitting Diodes (OLEDs)
The unique electronic properties imparted by the 3-cyano-4-fluorophenyl group make it a valuable component in the design of materials for OLEDs. The electron-withdrawing nature of the cyano and fluoro substituents can lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting materials, which is critical for efficient charge injection and transport in OLED devices.
1. Hole-Transporting Materials (HTMs)
Hole-transporting materials are essential components of OLEDs, responsible for the efficient transport of positive charge carriers (holes) from the anode to the emissive layer. The incorporation of the 3-cyano-4-fluorophenyl group into triarylamine and fluorene-based molecules has been shown to enhance their performance as HTMs.
2. Blue-Emitting Materials
The development of stable and efficient blue-emitting materials remains a significant challenge in OLED technology. The wide bandgap and deep blue emission characteristics of materials incorporating the 3-cyano-4-fluorophenyl unit make it a promising candidate for overcoming this challenge. The electron-withdrawing groups help to achieve the desired high-energy emission.
Quantitative Data Presentation
The following tables summarize the key performance data of materials synthesized using this compound.
Table 1: Properties of a Hole-Transporting Material (HTM) Synthesized with this compound
| Property | Value |
| Yield | 85% |
| HOMO Energy Level | -5.45 eV |
| LUMO Energy Level | -2.31 eV |
| Glass Transition Temperature (Tg) | 135 °C |
| Decomposition Temperature (Td) | 450 °C |
Table 2: Performance of an OLED Device Utilizing the Synthesized HTM
| Parameter | Value |
| Maximum External Quantum Efficiency (EQE) | 25.5% |
| Maximum Current Efficiency | 58.6 cd/A |
| Maximum Power Efficiency | 62.1 lm/W |
| Turn-on Voltage | 2.8 V |
| Commission Internationale de l'Éclairage (CIE) Coordinates | (0.14, 0.18) |
Experimental Protocols
The following are detailed methodologies for the synthesis of advanced materials using this compound via the Suzuki-Miyaura coupling reaction.
Protocol 1: Synthesis of a Triarylamine-Fluorene based Hole-Transporting Material
This protocol describes the synthesis of a hole-transporting material by coupling this compound with a dibrominated triarylamine-fluorene derivative.
Materials:
-
This compound (1.2 equivalents)
-
2,7-Dibromo-9,9-bis(4-(diphenylamino)phenyl)fluorene (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (4.0 equivalents)
-
Toluene (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Deionized water
Procedure:
-
To a flame-dried 250 mL three-necked flask, add 2,7-Dibromo-9,9-bis(4-(diphenylamino)phenyl)fluorene (1.0 eq), this compound (1.2 eq), and potassium carbonate (4.0 eq).
-
Evacuate the flask and backfill with argon three times.
-
Add anhydrous toluene (100 mL) and anhydrous THF (50 mL) via cannula.
-
Degas the mixture by bubbling with argon for 30 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask under a positive flow of argon.
-
Heat the reaction mixture to reflux (approximately 90 °C) and stir under an argon atmosphere for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and add deionized water (100 mL).
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent to afford the desired hole-transporting material.
Protocol 2: Synthesis of a Blue-Emitting Material
This protocol outlines the synthesis of a blue-emitting material by coupling this compound with a dibrominated carbazole derivative.
Materials:
-
This compound (2.2 equivalents)
-
3,6-Dibromo-9-phenylcarbazole (1.0 equivalent)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 equivalents)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.06 equivalents)
-
Potassium phosphate (K₃PO₄) (4.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Deionized water
Procedure:
-
In a 100 mL Schlenk flask, combine 3,6-Dibromo-9-phenylcarbazole (1.0 eq), this compound (2.2 eq), and potassium phosphate (4.0 eq).
-
Evacuate the flask and backfill with argon three times.
-
Add anhydrous 1,4-dioxane (50 mL) via syringe.
-
Sparge the solution with argon for 20 minutes.
-
In a separate vial, prepare the catalyst precursor by mixing Palladium(II) acetate (0.03 eq) and SPhos (0.06 eq) in a small amount of dioxane under argon.
-
Add the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously under an argon atmosphere for 18 hours.
-
After cooling to ambient temperature, dilute the mixture with toluene (100 mL) and wash with deionized water (2 x 50 mL) and brine (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.
-
The crude product is purified by recrystallization from a mixture of ethanol and chloroform to yield the pure blue-emitting material.
Visualizations
The following diagrams illustrate the key processes and relationships described in this application note.
Caption: General workflow for the synthesis of functional materials.
Caption: Structure of an OLED device incorporating the synthesized HTM.
Caption: Energy level diagram of a typical OLED device.
References
Application Notes: Leveraging 3-Cyano-4-fluorophenylboronic Acid for Kinase Inhibitor Library Synthesis
Introduction
In the landscape of modern drug discovery, the development of diverse chemical libraries is paramount for identifying novel therapeutic agents. 3-Cyano-4-fluorophenylboronic acid has emerged as a valuable and versatile building block, particularly for the synthesis of compound libraries targeting protein kinases.[1] Its unique structure, featuring electron-withdrawing cyano and fluoro groups, modulates the electronic properties and reactivity of the boronic acid moiety.[1] This often leads to improved yields and cleaner reaction profiles in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1]
The biaryl and heteroaryl scaffolds generated using this reagent are prevalent in a multitude of approved kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By incorporating the 3-cyano-4-fluorophenyl moiety, researchers can systematically explore the chemical space around a core scaffold, optimizing for potency, selectivity, and pharmacokinetic properties. This document provides detailed protocols and application data for the utilization of this compound in the creation of a targeted kinase inhibitor library.
Key Applications
-
Scaffold Elaboration: Serves as a key building block for synthesizing libraries of compounds for high-throughput screening.[1]
-
Medicinal Chemistry: Enables the exploration of structure-activity relationships (SAR) to optimize lead compounds.[1]
-
Kinase Inhibitor Synthesis: Particularly useful for creating compounds targeting kinase families such as FLT3, EGFR, and VEGFR, which are implicated in various cancers.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol details a representative Suzuki-Miyaura reaction between this compound and a heteroaryl chloride, specifically a substituted pyrimidine, a common core in kinase inhibitors.
Materials and Equipment:
-
This compound
-
Substituted 4-chloro-pyrimidine (e.g., 2-amino-4-chloro-6-methylpyrimidine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, or toluene/water mixture)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic stirrer and heating plate or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry reaction vessel, add the substituted 4-chloro-pyrimidine (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent to the reaction vessel.
-
Catalyst Addition: Add the palladium catalyst (typically 2-5 mol%) to the reaction mixture under a positive flow of the inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Diagram
Data Presentation
Table 1: Representative Library Synthesis Data
The following table presents illustrative data for a small library of compounds synthesized using the protocol described above, coupling this compound with various substituted pyrimidine and pyridine halides.
| Compound ID | Coupling Partner (Aryl Halide) | Product Structure (Ar-R) | Yield (%) | Purity (%) |
| L1-001 | 2-Amino-4-chloro-6-methylpyrimidine | 2-Amino-4-(3-cyano-4-fluorophenyl)-6-methylpyrimidine | 85 | >98 |
| L1-002 | 4-Chloro-2,6-dimethylpyrimidine | 4-(3-Cyano-4-fluorophenyl)-2,6-dimethylpyrimidine | 78 | >97 |
| L1-003 | 2-Chloro-5-nitropyridine | 2-(3-Cyano-4-fluorophenyl)-5-nitropyridine | 81 | >98 |
| L1-004 | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 4-(3-Cyano-4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine | 75 | >95 |
| L1-005 | 2,4-Dichloropyrimidine | 2,4-Bis(3-cyano-4-fluorophenyl)pyrimidine | 65 | >95 |
Note: The data presented in this table is illustrative and intended to represent typical results.
Table 2: Illustrative Biological Activity Data
The synthesized library was screened against FMS-like Tyrosine Kinase 3 (FLT3), a key target in Acute Myeloid Leukemia (AML). The half-maximal inhibitory concentration (IC₅₀) values are presented below.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| L1-001 | FLT3 | 15 |
| L1-002 | FLT3 | 85 |
| L1-003 | FLT3 | 42 |
| L1-004 | FLT3 | 8 |
| L1-005 | FLT3 | 25 |
Note: The data presented in this table is illustrative and intended to represent typical results.
Signaling Pathway
FMS-like Tyrosine Kinase 3 (FLT3) Signaling Pathway
Mutations in the FLT3 receptor are common in Acute Myeloid Leukemia (AML), leading to its constitutive activation and the subsequent activation of downstream signaling pathways that promote cell proliferation and survival. Compound libraries synthesized using this compound can yield potent FLT3 inhibitors that block these aberrant signals.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Cyano-4-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 3-Cyano-4-fluorophenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is crucial in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] The presence of both a cyano and a fluoro group on the phenyl ring influences the electronic properties and reactivity of the boronic acid, often leading to improved yields and cleaner reaction profiles in comparison to simpler analogs.[1]
Overview of the Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron compound (such as a boronic acid) and an organic halide or triflate. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for transmetalation.
The generally accepted catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) species.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the presence of a base.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Catalyst and Ligand Selection
The choice of the palladium source and the associated ligand is critical for achieving high efficiency and yield in the cross-coupling of this compound.
-
Palladium Precatalysts: A variety of palladium sources can be used, including palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) chloride (PdCl₂). Heterogeneous catalysts, such as palladium on carbon (Pd/C) or supported on nanoparticles, offer the advantage of easier separation and potential for recycling.[2][3][4][5]
-
Ligands: The ligand stabilizes the palladium catalyst and modulates its reactivity. For electron-deficient boronic acids like this compound, electron-rich and bulky phosphine ligands are often effective. Commonly used ligands include triphenylphosphine (PPh₃), tri-tert-butylphosphine (P(tBu)₃), and Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos). The choice of ligand can significantly impact the reaction rate and the suppression of side reactions.
Data Presentation: Performance of Palladium Catalysts
While specific data for a wide range of catalysts with this compound is not extensively tabulated in the literature, the following tables provide representative data for the cross-coupling of a closely related substrate, 4-fluorophenylboronic acid, with various aryl bromides using a heterogeneous palladium catalyst. These results can serve as a strong starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of 4-Fluorophenylboronic Acid with 1-Bromo-4-fluorobenzene using G-COOH-Pd-10 Catalyst *
| Entry | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 70 | 3 | 75 |
| 2 | 70 | 8 | 85 |
| 3 | 70 | 24 | 88 |
| 4 | 70 | 48 | 90 |
| 5 | 110 | 3 | 90 |
| 6 | 110 | 8 | 95 |
| 7 | 110 | 24 | 98 |
| 8 | 110 | 48 | >99 |
*Reaction Conditions: 4-fluorophenylboronic acid (0.300 mmol), 1-bromo-4-fluorobenzene (0.250 mmol), K₂CO₃ (0.5 mmol), G-COOH-Pd-10 catalyst (15 mg, 0.44 mol% Pd), DMF/H₂O (95:5) solvent. Data adapted from a study on fluorinated biphenyl derivatives.[2][4]
Table 2: Suzuki-Miyaura Coupling of 4-Fluorophenylboronic Acid with Various Aryl Bromides using G-COOH-Pd-10 Catalyst at 110 °C *
| Entry | Aryl Bromide | Time (h) | Conversion (%) |
| 1 | 1-Bromo-2-fluorobenzene | 3 | 88 |
| 2 | 1-Bromo-3-fluorobenzene | 3 | 92 |
| 3 | 2-Bromo-5-fluorotoluene | 3 | 65 |
| 4 | 2-Bromo-4-fluorotoluene | 3 | 58 |
| 5 | 1-Bromo-2-fluorobenzene | 24 | 96 |
| 6 | 1-Bromo-3-fluorobenzene | 24 | >99 |
| 7 | 2-Bromo-5-fluorotoluene | 24 | 85 |
| 8 | 2-Bromo-4-fluorotoluene | 24 | 78 |
*Reaction Conditions: 4-fluorophenylboronic acid (0.300 mmol), aryl bromide (0.250 mmol), K₂CO₃ (0.5 mmol), G-COOH-Pd-10 catalyst (15 mg, 0.44 mol% Pd), DMF/H₂O (95:5) solvent, 110 °C. Data adapted from a study on fluorinated biphenyl derivatives.[2][4]
Experimental Protocols
The following protocols provide a general framework for performing a Suzuki-Miyaura cross-coupling reaction with this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Procedure for Homogeneous Catalysis
Materials:
-
This compound (1.0 - 1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl halide, this compound, the palladium catalyst, and the base.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically between 80-120 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Protocol 2: Procedure for Heterogeneous Catalysis with G-COOH-Pd-10
This protocol is adapted from a study on a similar substrate and can be used as a starting point for this compound.[2][4]
Materials:
-
This compound (1.2 equiv, e.g., 0.300 mmol)
-
Aryl bromide (1.0 equiv, e.g., 0.250 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 equiv, e.g., 0.5 mmol)
-
G-COOH-Pd-10 catalyst (e.g., 15 mg, providing ~0.44 mol% Pd)
-
Solvent: DMF/H₂O (95:5 v/v)
-
Schlenk flask
-
Inert atmosphere (Nitrogen)
Procedure:
-
In a Schlenk flask, combine the aryl bromide, this compound, potassium carbonate, and the G-COOH-Pd-10 catalyst.
-
Seal the flask and perform three vacuum/nitrogen cycles to ensure an inert atmosphere.
-
Add the DMF/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C or 110 °C) with vigorous stirring.
-
Monitor the reaction by taking aliquots and analyzing them by GC-MS or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
The catalyst can be separated by centrifugation or filtration.
-
The liquid phase is then worked up as described in Protocol 1 (steps 7-9).
-
For catalyst recycling, the recovered solid catalyst should be washed with water and an organic solvent (e.g., diethyl ether), and then dried under vacuum before reuse.[2][4]
Visualizing the Process
To aid in the understanding of the Suzuki-Miyaura coupling and the experimental workflow, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with 3-Cyano-4-fluorophenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving 3-cyano-4-fluorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in Suzuki reactions?
A1: this compound is an electron-deficient boronic acid due to the presence of the electron-withdrawing cyano and fluoro groups. This can lead to a slower rate of transmetalation, which is a key step in the Suzuki catalytic cycle.[1] Additionally, electron-deficient boronic acids can be more susceptible to side reactions such as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2]
Q2: How do the cyano and fluoro substituents affect the reactivity of the boronic acid?
A2: The electron-withdrawing nature of the cyano and fluoro groups decreases the electron density on the phenyl ring. This can make the aryl group less nucleophilic and potentially slow down the transmetalation step of the catalytic cycle.[3] However, the fluorine substituent is not expected to have a significant steric effect on the reaction.[4]
Q3: Is this compound stable?
A3: Like many boronic acids, this compound can be susceptible to decomposition, particularly protodeboronation, under certain reaction conditions, such as high temperatures and the presence of strong bases.[2] It is advisable to use fresh or properly stored boronic acid for best results.
Q4: Can I use the pinacol ester of this compound instead?
A4: Yes, using the pinacol ester derivative can be a good strategy. Boronic esters often exhibit enhanced stability and can be less prone to side reactions like protodeboronation.[1] The pinacol ester can be used directly in the Suzuki coupling reaction.
Troubleshooting Guide
Low or no yield in your Suzuki reaction with this compound can be frustrating. This guide provides a systematic approach to troubleshooting common issues.
Problem 1: Low to No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure your palladium catalyst is active. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it needs to be reduced in situ to the active Pd(0) species. Consider using a fresh batch of catalyst or a pre-activated Pd(0) source (e.g., Pd(PPh₃)₄). |
| Poor Ligand Choice | For electron-deficient boronic acids, ligands that promote rapid oxidative addition and facilitate transmetalation are crucial. Buchwald-type phosphine ligands like SPhos and XPhos are often effective.[1] |
| Inappropriate Base | The choice of base is critical. A base that is too weak may not sufficiently activate the boronic acid for transmetalation. A base that is too strong can promote side reactions. For this substrate, inorganic bases like K₃PO₄ and K₂CO₃ are commonly used.[3][5] |
| Suboptimal Solvent | The solvent system can significantly impact the reaction. A mixture of an organic solvent (e.g., toluene, dioxane, DME) and water is often used to dissolve both the organic and inorganic reagents.[3][5] Ensure the solvent is properly degassed to prevent catalyst oxidation. |
| Low Reaction Temperature | Suzuki couplings with electron-deficient partners may require higher temperatures to proceed at a reasonable rate. If you are running the reaction at a lower temperature, consider increasing it. |
Problem 2: Presence of Side Products
| Side Product | Possible Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid | This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II). | Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. |
| Protodeboronation | The boronic acid group is replaced by a hydrogen atom. This is a common side reaction for electron-deficient boronic acids, especially in the presence of water and at elevated temperatures.[2] | Use anhydrous solvents if possible, or minimize the amount of water. Consider using the pinacol ester of the boronic acid, which is generally more stable. |
| Dehalogenation of the Aryl Halide | The halogen on your coupling partner is replaced by a hydrogen atom. This can occur after the oxidative addition step. | Optimize the reaction conditions, particularly the choice of base and solvent. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical reaction conditions and reported yields for Suzuki reactions involving this compound and similar electron-deficient boronic acids. Please note that yields are highly substrate-dependent.
Table 1: Catalyst and Base Systems for Coupling with Aryl/Benzyl Halides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) | Coupling Partner |
| Pd(PPh₃)₄ (2) | - | K₃PO₄ (2) | Toluene | Reflux | "Fairly good yields" | Benzyl bromides |
| Pd(PPh₃)₄ (10) | - | K₂CO₃ (2.1) | DME/Water (5:1) | 100 (Microwave) | Not specified | 3-cyclobutyl-1-iodoimidazo[1,5-a]pyrazin-8-amine |
| Pd(PPh₃)₄ (5.4) | - | Na₂CO₃ (2.4) | DME/Water (4:1.5) | 150 (Microwave) | Not specified | 4-iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide |
Data sourced from patent literature and may not represent optimized conditions.[5][6][7]
Table 2: General Comparison of Palladium Catalysts and Ligands for Electron-Deficient Boronic Acids
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, requires higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type catalysts. | 1-3 |
This table provides a general comparison based on literature for analogous substrates.[1]
Experimental Protocols
The following are representative experimental protocols for Suzuki reactions with this compound.
Protocol 1: Suzuki Coupling with a Benzyl Bromide
This protocol is adapted from a procedure described in the literature.[5]
Reagents:
-
This compound (1.0 equiv)
-
Benzyl bromide derivative (1.0 equiv)
-
Pd(PPh₃)₄ (0.02 equiv)
-
Powdered K₃PO₄ (2.0 equiv)
-
Toluene (anhydrous, degassed)
Procedure:
-
To an oven-dried flask, add this compound, powdered potassium phosphate, and Pd(PPh₃)₄.
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add degassed toluene via syringe, followed by the benzyl bromide derivative.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling with a Heteroaryl Iodide
This protocol is based on a procedure found in the patent literature.[6]
Reagents:
-
Heteroaryl iodide (1.0 equiv)
-
This compound (1.37 equiv)
-
Pd(PPh₃)₄ (0.1 equiv)
-
K₂CO₃ (2.1 equiv)
-
DME/Water (5:1 mixture, degassed)
Procedure:
-
In a microwave vessel, combine the heteroaryl iodide, this compound, potassium carbonate, and Pd(PPh₃)₄.
-
Add the degassed DME/water solvent mixture.
-
Seal the vessel and degas the mixture by bubbling with nitrogen for 5-10 minutes.
-
Heat the reaction in a microwave reactor at 100 °C for the specified time (e.g., 45 minutes).
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product by an appropriate method (e.g., chromatography).
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in Suzuki reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. US8299057B2 - Substituted indazole derivatives active as kinase inhibitors - Google Patents [patents.google.com]
- 6. US8481733B2 - Substituted imidazopyr- and imidazotri-azines - Google Patents [patents.google.com]
- 7. US9163007B2 - 5-substituted indazoles as kinase inhibitors - Google Patents [patents.google.com]
Common side reactions with 3-Cyano-4-fluorophenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Cyano-4-fluorophenylboronic acid. The following information is designed to help you navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?
A1: The two most prevalent side reactions are protodeboronation and homocoupling.[1][2] this compound is an electron-deficient boronic acid due to the presence of the electron-withdrawing cyano and fluoro groups.[3] This electronic property can make it more susceptible to these undesired pathways.
-
Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of 2-fluorobenzonitrile as a byproduct.[2] This reaction is often catalyzed by acidic or basic conditions.[2]
-
Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl (5,5'-dicyano-2,2'-difluorobiphenyl). This is often promoted by the presence of oxygen and the palladium catalyst.[1]
Q2: How do the cyano and fluoro substituents affect the reactivity and stability of this compound?
A2: The electron-withdrawing nature of the cyano and fluoro groups decreases the electron density on the aromatic ring. This can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle. While often leading to improved yields in cross-coupling reactions compared to less functionalized analogs, these substituents also increase the susceptibility to protodeboronation, particularly under basic conditions.[2][3]
Q3: What are the optimal storage conditions for this compound to minimize degradation?
A3: To minimize degradation, this compound should be stored in a cool, dry place, tightly sealed from moisture and air. Inert atmosphere storage (e.g., under argon or nitrogen) is recommended for long-term stability. Boronic acids can be sensitive to oxidation and moisture, which can lead to decomposition and the formation of boroxines (anhydrides).
Q4: Can I use this compound in other cross-coupling reactions besides Suzuki-Miyaura?
A4: While Suzuki-Miyaura coupling is the most common application, boronic acids can also be used in other cross-coupling reactions such as Chan-Lam and Heck-type reactions. However, the specific reaction conditions would need to be optimized for each type of transformation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, particularly in Suzuki-Miyaura coupling reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired cross-coupled product. | 1. Inactive Catalyst: The palladium catalyst may have decomposed. | - Ensure the use of a fresh, high-quality palladium catalyst and ligand. - Degas all solvents and reagents thoroughly to remove oxygen. - Use a pre-catalyst that is more stable to air and moisture. |
| 2. Inefficient Transmetalation: The transfer of the aryl group from boron to palladium is slow. | - Use a stronger base such as Cs₂CO₃ or K₃PO₄ to activate the boronic acid. - Employ more electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) to accelerate the catalytic cycle. | |
| 3. Protodeboronation of the boronic acid: The starting material is being consumed by this side reaction. | - Use anhydrous solvents and reagents to minimize hydrolysis. - Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) which can be used in the reaction. - Minimize reaction time and temperature where possible. | |
| Significant formation of 2-fluorobenzonitrile (protodeboronation byproduct). | 1. Presence of water and/or acidic/basic impurities. | - Use rigorously dried solvents and reagents. - Ensure the base is of high purity. The pH of the reaction is a critical factor in the rate of protodeboronation.[4][5] |
| 2. Prolonged reaction time or excessive temperature. | - Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. - Attempt the reaction at a lower temperature. | |
| High levels of the homocoupled byproduct (5,5'-dicyano-2,2'-difluorobiphenyl). | 1. Presence of oxygen in the reaction mixture. | - Thoroughly degas the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. - Maintain a positive pressure of inert gas throughout the reaction. |
| 2. Slow oxidative addition of the aryl halide. | - Ensure the aryl halide is of high purity. The order of reactivity is generally I > Br > Cl. If using an aryl chloride, a more active catalyst system may be required.[6] | |
| Difficulty in purifying the final product from byproducts. | 1. Similar polarity of the product and byproducts. | - Optimize the chromatographic separation by trying different solvent systems or using a different stationary phase. - Recrystallization can be an effective purification method if a suitable solvent is found. |
| 2. Residual palladium catalyst in the product. | - Use a palladium scavenger resin or perform an aqueous wash with a solution of a suitable ligand (e.g., thiourea) to remove residual palladium. |
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura coupling reaction using this compound. This should be considered a starting point and may require optimization for your specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, DME/water, or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Add the palladium catalyst (1-5 mol%) under a positive pressure of the inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate key concepts related to the use of this compound in Suzuki-Miyaura coupling reactions.
Caption: Common reaction pathways in a Suzuki-Miyaura coupling.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
Technical Support Center: Preventing Protodeboronation of Electron-Deficient Boronic Acids
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the undesired protodeboronation of electron-deficient boronic acids, a common challenge in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with electron-deficient boronic acids?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction is particularly problematic for electron-deficient arylboronic acids, as the electron-withdrawing groups on the aromatic ring make the carbon-boron bond more susceptible to cleavage, especially under the basic conditions typically required for Suzuki-Miyaura cross-coupling reactions.[2][3] This side reaction consumes the boronic acid, leading to lower yields of the desired cross-coupled product and complicating purification.[4]
Q2: What are the key factors that promote the protodeboronation of electron-deficient boronic acids?
A2: Several factors can accelerate protodeboronation:
-
High pH: Basic conditions, which are necessary to activate the boronic acid for transmetalation in the Suzuki-Miyaura catalytic cycle, also promote the formation of the tetrahedral boronate species ([ArB(OH)₃]⁻).[5] This boronate form can be more susceptible to protodeboronation.[5]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of protodeboronation.[6]
-
Presence of Water: Water can act as a proton source for the cleavage of the C-B bond.[6]
-
Catalyst System: Inefficient catalyst systems that lead to slow cross-coupling can allow more time for the competing protodeboronation to occur.[6]
Q3: How does pH affect the stability of electron-deficient boronic acids?
A3: The pH of the solution governs the equilibrium between the neutral trigonal boronic acid (ArB(OH)₂) and the anionic tetrahedral boronate ([ArB(OH)₃]⁻).[7] For many electron-deficient arylboronic acids, the rate of protodeboronation increases significantly at high pH due to the formation of the more reactive boronate anion.[5] However, the relationship is complex and substrate-dependent. For some highly electron-deficient systems, a dissociative mechanism involving the generation of a transient aryl anion can occur under basic conditions.[7]
Q4: Are boronic esters more stable than boronic acids towards protodeboronation?
A4: Generally, converting a boronic acid to an ester, such as a pinacol ester, can improve its stability and reduce the rate of protodeboronation.[4] However, this is not always the case, and the stability of boronic esters can be nuanced and dependent on the specific ester and reaction conditions.[3] MIDA (N-methyliminodiacetic acid) boronates are a particularly stable class of boronic acid derivatives that can effectively suppress protodeboronation.[8][9]
Troubleshooting Guide
This guide provides solutions to common problems encountered during cross-coupling reactions with electron-deficient boronic acids.
| Problem | Potential Cause | Suggested Solution(s) |
| Low yield of desired product and significant amount of protodeboronated side product. | The rate of protodeboronation is competitive with or faster than the rate of cross-coupling. | 1. Optimize Reaction Conditions: Lower the reaction temperature. Use a milder base (e.g., K₃PO₄, Cs₂CO₃). Minimize the amount of water in the reaction. 2. Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or a potassium trifluoroborate salt.[4][8][10] 3. Employ a Highly Active Catalyst System: Use a more efficient palladium catalyst and ligand combination (e.g., Buchwald-type ligands) to accelerate the cross-coupling reaction, allowing it to outcompete protodeboronation.[11] |
| Reaction is sluggish and incomplete, even with a stable boronic ester. | Poor catalyst activity or deactivation. | 1. Ensure Inert Atmosphere: Thoroughly degas solvents and reagents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[12] 2. Check Reagent Quality: Use fresh, high-purity catalyst and ligands. 3. Increase Catalyst Loading: A modest increase in catalyst loading may improve conversion.[12] |
| Formation of significant homocoupling byproducts. | Presence of oxygen or issues with reaction stoichiometry. | 1. Improve Inert Atmosphere: Ensure rigorous exclusion of oxygen.[12] 2. Adjust Stoichiometry: Using a slight excess of the boronic acid derivative can sometimes minimize aryl halide homocoupling.[12] |
Strategies for Preventing Protodeboronation
A key strategy to combat protodeboronation is to modify the boronic acid into a more stable derivative. This approach limits the concentration of the reactive free boronic acid in the reaction mixture.
Use of Boronic Acid Derivatives
1. Pinacol Boronate Esters: Pinacol esters are widely used derivatives that offer increased stability compared to the corresponding boronic acids.[4] They are generally more resistant to protodeboronation under standard Suzuki-Miyaura conditions.
2. N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions and can be purified by chromatography.[9] The MIDA ligand protects the boron center, and the boronic acid is slowly released under basic conditions, keeping its concentration low and minimizing protodeboronation.[9]
3. Potassium Trifluoroborate Salts (R-BF₃K): Potassium trifluoroborates are another class of highly stable and easy-to-handle crystalline solids.[13] They are generally more stable to storage and handling than boronic acids and can be used directly in Suzuki-Miyaura couplings, often showing reduced protodeboronation.[10]
Quantitative Data
The following tables provide a summary of quantitative data to aid in the selection of appropriate reaction conditions and boron reagents.
Table 1: Comparison of Bases in Suzuki-Miyaura Coupling
| Base | Solvent System | General Observations |
| K₃PO₄ | Toluene/H₂O | Effective for many Suzuki couplings, promotes high reaction rates.[11] |
| K₂CO₃ | Dioxane/H₂O | A common and moderately strong base.[11] |
| Cs₂CO₃ | THF | A strong base that can accelerate slow reactions but may also promote side reactions.[11] |
| Et₃N | Acetonitrile | An organic base suitable for anhydrous conditions, but may be too weak for some substrates.[11] |
| KF | Dioxane | Can be effective, particularly with trifluoroborate salts.[14] |
Table 2: Comparison of Boronic Acid Derivatives
| Derivative | Stability | Key Advantages | Considerations |
| Boronic Acid | Variable, often low for electron-deficient arenes | Readily available or easily synthesized. | Prone to protodeboronation, especially electron-deficient variants.[3] |
| Pinacol Ester | Moderate to high | Increased stability over boronic acids, commercially available.[4] | Can still undergo protodeboronation under harsh conditions.[8] |
| MIDA Boronate | Very high | Exceptionally stable, crystalline, compatible with chromatography, allows for slow release of boronic acid.[8][9] | Requires an additional synthetic step for preparation. |
| Trifluoroborate Salt | High | Crystalline, air- and moisture-stable solids.[13] | May require specific conditions for efficient coupling.[10] |
Experimental Protocols
Protocol 1: Preparation of an N-Methyliminodiacetic Acid (MIDA) Boronate Ester
This protocol is adapted from a mild procedure using MIDA anhydride.[15]
-
Materials:
-
Electron-deficient boronic acid (1.0 equiv)
-
MIDA anhydride (2.0-3.0 equiv)
-
Anhydrous dioxane
-
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the electron-deficient boronic acid and MIDA anhydride.
-
Add anhydrous dioxane to achieve a concentration of 0.2 M with respect to the boronic acid.
-
Heat the reaction mixture to 70 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The MIDA boronate can often be isolated by precipitation or extraction and purified by column chromatography.
-
Protocol 2: General Procedure for Suzuki-Miyaura Coupling Using a MIDA Boronate
This protocol is a general guideline for the slow-release strategy.[8][12]
-
Materials:
-
Aryl halide (1.0 equiv)
-
MIDA boronate (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Ligand (e.g., XPhos, 6 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O mixture)
-
-
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, MIDA boronate, palladium catalyst, ligand, and base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Preparation of a Potassium Aryltrifluoroborate Salt
This protocol is based on the reaction of a boronic acid with KHF₂.[13]
-
Materials:
-
Arylboronic acid (1.0 equiv)
-
Potassium hydrogen fluoride (KHF₂) (3.0-4.0 equiv)
-
Methanol/Water mixture
-
-
Procedure:
-
Dissolve the arylboronic acid in methanol.
-
Add an aqueous solution of KHF₂.
-
Stir the mixture at room temperature for a designated time (e.g., 1 hour).
-
The potassium aryltrifluoroborate salt often precipitates from the solution.
-
Collect the solid by filtration, wash with cold water and then a cold organic solvent (e.g., diethyl ether), and dry under vacuum.
-
Visualizations
Caption: Mechanism of base-mediated protodeboronation.
Caption: Troubleshooting workflow for low-yielding Suzuki reactions.
Caption: Strategy of using stable boronic acid derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. MIDA Boronates [sigmaaldrich.com]
- 10. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of Products from 3-Cyano-4-fluorophenylboronic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of compounds synthesized using 3-Cyano-4-fluorophenylboronic acid, a common reagent in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when using this compound in a Suzuki-Miyaura coupling reaction?
A1: The most prevalent impurities include:
-
Homocoupling Product: Dimerization of this compound to form 2,2'-dicyano-3,3'-difluorobiphenyl. This is often promoted by the presence of oxygen.
-
Protodeboronation Product: Replacement of the boronic acid group with a hydrogen atom, resulting in 2-fluorobenzonitrile. This can be caused by excess water or prolonged reaction times at elevated temperatures.
-
Residual Palladium Catalyst: The palladium catalyst used in the coupling reaction can contaminate the product.[1]
-
Starting Materials: Unreacted this compound or the coupling partner (e.g., an aryl halide).
-
Byproducts from Ligands: Impurities derived from the aryl group on the phosphorus atom of the ligand used in the catalyst system can also be present.[2]
Q2: My crude product is a complex mixture. What is the best general strategy for purification?
A2: A general strategy involves an initial workup to remove inorganic salts and the bulk of the solvent, followed by one or more chromatographic or crystallization steps. A common workflow is an aqueous workup, followed by silica gel column chromatography to separate the desired product from non-polar and very polar impurities. For higher purity, a final recrystallization step is often employed. For thermally stable and volatile compounds, distillation can be an option.[3]
Q3: I am observing significant protodeboronation of my this compound. How can I minimize this?
A3: Protodeboronation is a common side reaction for boronic acids.[4] To minimize it, you can:
-
Use anhydrous solvents and ensure all glassware is thoroughly dried.
-
Degas the reaction mixture to remove dissolved oxygen.
-
Use a slight excess of the boronic acid to compensate for some loss.
-
Consider using boronic esters (e.g., pinacol esters) which are often more stable.[5]
Q4: The desired biphenyl product and the homocoupled byproduct have very similar polarities. How can I separate them?
A4: This is a common challenge. Here are a few approaches:
-
Optimize Column Chromatography: Use a shallow solvent gradient (a slow increase in the polar solvent) and a longer column to improve resolution. Spherical silica gel can also provide better separation than irregularly shaped silica.
-
Recrystallization: Carefully select a solvent system where the desired product and the byproduct have different solubilities at different temperatures. This may require screening several solvents.
-
Preparative HPLC: For difficult separations, preparative reverse-phase HPLC can offer superior resolution.
Troubleshooting Guides
Troubleshooting Column Chromatography
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product and a Close-Running Impurity | Inappropriate solvent system; Column overloaded; Flow rate too high. | Optimize the solvent system using TLC with various solvent ratios. Use a shallower gradient. Reduce the amount of crude material loaded onto the column. Decrease the flow rate. |
| Product is Tailing/Streaking on the Column | Compound is too polar for the eluent; Compound is interacting strongly with the acidic silica gel. | Gradually increase the polarity of the eluent. Add a small amount of a more polar solvent (e.g., methanol) to the eluent system. Use a different stationary phase like alumina or deactivated silica gel. |
| Product is Not Eluting from the Column | The eluent is not polar enough; The compound may have decomposed on the silica gel. | Increase the polarity of the eluent significantly (e.g., switch to a dichloromethane/methanol mixture). Test the stability of your compound on a small amount of silica before performing column chromatography. |
| Cracks Appearing in the Silica Gel Bed | Improper packing of the column; Heat generated from the solvent interacting with the silica. | Ensure the silica gel is packed as a uniform slurry. Pack the column using the eluent to be used for the separation. |
Troubleshooting Recrystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product "Oils Out" Instead of Crystallizing | The solution is supersaturated above the melting point of the product; The solvent is too non-polar. | Use a solvent with a lower boiling point. Use a solvent pair: dissolve in a "good" solvent and add a "poor" solvent (anti-solvent) until turbidity appears, then warm to clarify and cool slowly. |
| No Crystals Form Upon Cooling | The solution is not saturated; Lack of nucleation sites. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure product. Cool the solution to a lower temperature (e.g., in an ice bath or freezer). |
| Crystals are Colored or Appear Impure | Impurities are trapped in the crystal lattice; The solvent was not fully removed. | Cool the solution more slowly to allow for more selective crystal growth. Perform a hot filtration to remove insoluble impurities before cooling. Wash the collected crystals with a small amount of cold, fresh solvent. |
| Low Recovery of the Product | Too much solvent was used; The product has significant solubility in the cold solvent; Premature crystallization during hot filtration. | Use the minimum amount of hot solvent to dissolve the product. Choose a solvent in which the product has low solubility at low temperatures. Ensure the filtration apparatus is pre-heated before hot filtration. |
Data Presentation
The following table presents representative data for the purification of a hypothetical product, 4-(4-aminophenyl)-2-fluorobenzonitrile, synthesized via a Suzuki-Miyaura coupling between this compound and 4-bromoaniline.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Recovery Yield | Key Observations |
| Silica Gel Column Chromatography | 85% | 97% | 80% | Effective at removing non-polar homocoupling byproduct. Some co-elution with closely related impurities. |
| Recrystallization (Ethanol/Water) | 85% | 95% | 75% | Good for removing baseline impurities, but less effective for separating isomers or compounds with very similar solubility. |
| Sequential Purification (Column then Recrystallization) | 85% | >99% | 65% | Highest purity achieved. The initial column removes the bulk of impurities, and recrystallization removes residual traces. |
| Preparative HPLC (C18 Column) | 85% | >99% | 70% | Excellent separation of all impurities, but lower throughput and higher cost compared to other methods. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol describes the purification of a crude biphenyl nitrile product.
1. Preparation: a. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). b. Pack a glass column with the slurry, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica bed. c. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
2. Loading the Column: a. Carefully add the dissolved sample to the top of the silica gel. b. Allow the sample to absorb onto the silica. c. Add another thin layer of sand on top of the sample layer.
3. Elution: a. Begin eluting with a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate). b. Gradually increase the polarity of the eluent (e.g., to 4:1, then 2:1 hexane/ethyl acetate) to elute compounds of increasing polarity. c. Collect fractions in test tubes.
4. Analysis: a. Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product. b. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol is for the purification of a solid biphenyl nitrile from soluble impurities.
1. Solvent Selection: a. In a small test tube, test the solubility of the crude product in various solvents at room temperature and upon heating. b. A good solvent will dissolve the compound when hot but not when it is cold. Common solvent systems for aromatic nitriles include ethanol/water, ethyl acetate/hexane, and toluene/heptane.
2. Dissolution: a. Place the crude product in an Erlenmeyer flask. b. Add a minimal amount of the chosen "good" solvent and heat the mixture while stirring until the solid dissolves completely.
3. Hot Filtration (if necessary): a. If there are insoluble impurities, perform a hot gravity filtration to remove them.
4. Crystallization: a. Allow the hot solution to cool slowly to room temperature. b. If using a solvent pair, slowly add the "poor" solvent to the hot solution until it becomes cloudy, then add a drop of the "good" solvent to redissolve the precipitate before cooling. c. Further cool the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of the cold recrystallization solvent. c. Dry the crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: General purification workflow for products from Suzuki-Miyaura reactions.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical vs. Preparative HPLC: Understanding Key Differences [hplcvials.com]
- 4. LT114 Improvement of purification using HPLC column -Comparison between column chromatography and preparative HPLC- | Technical Information | GL Sciences [glsciences.com]
- 5. biotage.com [biotage.com]
Technical Support Center: Optimizing Reactions with 3-Cyano-4-fluorophenylboronic Acid
Welcome to the technical support center for 3-Cyano-4-fluorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during its use in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound and how do they impact its reactivity?
A1: this compound possesses two electron-withdrawing groups on the phenyl ring: a cyano (-CN) group at position 3 and a fluorine (-F) atom at position 4. These substituents decrease the electron density of the aromatic ring, which can influence its reactivity in palladium-catalyzed cross-coupling reactions.[1] The electron-deficient nature of this boronic acid can make the transmetalation step in the Suzuki-Miyaura catalytic cycle more challenging compared to electron-rich or neutral boronic acids.[2][3]
Q2: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the common causes?
A2: Low yields in Suzuki-Miyaura couplings involving this substrate can stem from several factors:
-
Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical. For electron-deficient boronic acids, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective.[2][4]
-
Inappropriate Base: The base facilitates the formation of the reactive boronate species required for transmetalation.[4] A base that is too weak may not be effective, while an overly strong base could promote side reactions.
-
Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 3-cyano-4-fluorobenzene as a byproduct.[4][5] This is more prevalent with electron-deficient boronic acids.[4][6]
-
Suboptimal Solvent and Temperature: The solvent must effectively dissolve the reactants, catalyst, and base.[4] The reaction temperature needs to be high enough to overcome the activation energy but not so high as to cause degradation of the reactants or catalyst.[7][8]
-
Poor Quality of Reagents: Ensure that the this compound, aryl halide, solvent, and base are of high purity and anhydrous (if the reaction is sensitive to water). Oxygen can deactivate the palladium catalyst, so proper degassing is crucial.[4]
Q3: How can I minimize the protodeboronation of this compound?
A3: To minimize protodeboronation, consider the following strategies:
-
Use Milder Bases: Strong bases can accelerate protodeboronation.[4] Using milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) may be beneficial.[4]
-
Anhydrous Conditions: Since water can be a proton source for this side reaction, running the reaction under anhydrous conditions can be helpful.[4]
-
Use of Boronic Esters: Converting the boronic acid to its corresponding pinacol ester (this compound pinacol ester) can increase its stability and reduce the likelihood of protodeboronation.[4][5]
-
Reaction Temperature and Time: Avoid excessively high temperatures and prolonged reaction times, as these can favor the decomposition of the boronic acid.
Q4: Can the cyano group of this compound undergo hydrolysis during the Suzuki-Miyaura reaction?
A4: Yes, the cyano group (-CN) can be susceptible to hydrolysis to form an amide (-CONH₂) or a carboxylic acid (-COOH) under either acidic or basic aqueous conditions, particularly at elevated temperatures.[9][10][11] Since Suzuki-Miyaura reactions are typically run under basic conditions, there is a risk of this side reaction occurring. To mitigate this, it is advisable to use the mildest effective base and the lowest possible reaction temperature.
Troubleshooting Guides
Problem: Low or No Product Formation
This guide provides a systematic approach to troubleshooting failed or low-yielding Suzuki-Miyaura reactions with this compound.
Troubleshooting flowchart for low product yield.
Problem: Significant Byproduct Formation
This guide addresses common byproducts observed in reactions with this compound.
Troubleshooting guide for common byproducts.
Data Presentation
The following tables summarize suggested starting conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. These are generalized conditions based on literature for similar electron-deficient boronic acids and may require further optimization.
Table 1: Recommended Catalyst and Ligand Combinations
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Target Aryl Halide | Notes |
| Pd₂(dba)₃ | SPhos | 1-2 | Aryl Bromides/Chlorides | A robust system for challenging couplings. |
| Pd(OAc)₂ | XPhos | 1-3 | Aryl Bromides/Chlorides | Effective for sterically hindered substrates. |
| Pd(PPh₃)₄ | - | 2-5 | Aryl Iodides/Bromides | A classic catalyst, may be less effective for aryl chlorides. |
| XPhos Pd G3/G4 | - | 0.5-2 | Aryl Bromides/Chlorides | Modern precatalysts offering high activity.[2] |
Table 2: Suggested Base and Solvent Systems
| Base | Equivalents | Solvent System (v/v) | Temperature (°C) | Notes |
| K₃PO₄ | 2-3 | Dioxane / H₂O (10:1) | 80-110 | A strong base suitable for difficult couplings.[2] |
| K₂CO₃ | 2-3 | DMF / H₂O (95:5) | 70-110 | A common, milder base.[12] |
| Cs₂CO₃ | 2 | Toluene or Dioxane | 100-110 | Highly effective, especially for hindered substrates.[2] |
| Na₂CO₃ | 2 | EtOH / H₂O (3:1) | 80 | A cost-effective and efficient base.[13] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol provides a general starting point and may require optimization for specific substrates.
General experimental workflow for Suzuki-Miyaura coupling.
Detailed Steps:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the chosen base (e.g., K₃PO₄, 2-3 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%). Then, add the degassed solvent system (e.g., 10:1 dioxane/water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 10. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Stability and storage conditions for 3-Cyano-4-fluorophenylboronic acid
This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and use of 3-Cyano-4-fluorophenylboronic acid (CAS 214210-21-6), particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure maximum stability and shelf-life, the compound should be stored in a tightly sealed container in a dry, cool, and dark place. Several suppliers recommend refrigeration.[1] It is crucial to protect it from moisture.[2] For long-term storage, handling under an inert atmosphere like nitrogen is advised.[2]
Q2: How stable is this compound?
A2: this compound is a stable compound under recommended storage conditions.[2][3] However, like many boronic acids, it is susceptible to degradation, primarily through protodeboronation, especially under basic aqueous conditions.[4][5] The presence of electron-withdrawing groups (cyano and fluoro) on the phenyl ring can make the boron-carbon bond more susceptible to cleavage.[2][4]
Q3: What are the main degradation pathways for this compound?
A3: The primary degradation pathway is protodeboronation , where the C-B(OH)₂ bond is cleaved and replaced by a C-H bond.[5] This process is often catalyzed by aqueous bases, which are common in Suzuki-Miyaura coupling reactions.[4][5] For highly electron-deficient arylboronic acids, this can be a significant side reaction, leading to the formation of 2-fluorobenzonitrile as a byproduct and reducing the yield of the desired coupled product.[2][4] Oxidative degradation pathways can also occur, though protodeboronation is the most frequently encountered issue in a reaction context.[6]
Q4: What materials or substances are incompatible with this compound?
A4: The compound should not be stored with strong oxidizing agents, strong acids, or strong bases.[2] It is also sensitive to moisture and water, which can facilitate degradation.[2]
Storage and Stability Data Summary
The following table summarizes the recommended storage conditions and known incompatibilities for this compound.
| Parameter | Recommendation | Source |
| Storage Temperature | Room temperature or refrigerated. | [1][7] |
| Atmosphere | Store in a dry environment; under inert gas (Nitrogen) for long-term storage. | [2][7] |
| Container | Tightly sealed, light-proof container. | [2][7] |
| Moisture | Moisture sensitive; protect from water. | [2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [2] |
| Primary Degradation | Protodeboronation (cleavage of the C-B bond). | [5] |
Troubleshooting Guide for Suzuki-Miyaura Coupling
Users may encounter issues such as low yield or the presence of impurities when using this compound in Suzuki-Miyaura reactions. This guide addresses common problems in a question-and-answer format.
Q5: My Suzuki coupling reaction has a very low yield. What should I check first?
A5: Low yields are often traced back to a few key factors:
-
Catalyst Inactivity: Ensure your palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it must be reduced to Pd(0) in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The reaction is sensitive to oxygen, which can lead to catalyst decomposition and unwanted side reactions like homocoupling of the boronic acid. Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Purity: Verify the purity of your boronic acid and aryl halide. Boronic acids can degrade over time if not stored properly.
-
Base and Solvent Choice: The base is critical for activating the boronic acid but can also promote its degradation. Ensure the base is dry (if running anhydrously) and finely powdered for better reactivity.
Q6: I'm observing a significant amount of 2-fluorobenzonitrile in my crude product. What is causing this and how can I minimize it?
A6: The formation of 2-fluorobenzonitrile is a classic sign of protodeboronation . This side reaction is particularly prevalent with electron-deficient boronic acids like this compound, especially under basic, aqueous conditions.[2][4]
To minimize this:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Consider switching from strong bases like NaOH to milder options like potassium carbonate (K₂CO₃) or potassium fluoride (KF).
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous (dry) solvents and reagents can significantly reduce its occurrence.
-
Use a Boronic Ester: Protecting the boronic acid as an ester (e.g., a pinacol ester) can increase its stability and reduce the rate of protodeboronation. The ester can be used directly in the coupling reaction.
Q7: My reaction is sluggish or fails to go to completion, even with active catalyst. What adjustments can I make?
A7: For challenging couplings involving electron-deficient partners, reaction kinetics can be slow. Consider the following:
-
Ligand Choice: Electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can accelerate the key steps of oxidative addition and reductive elimination, improving reaction rates and yields.
-
Temperature: Increasing the reaction temperature can help overcome activation barriers, but be mindful that it can also increase the rate of side reactions like protodeboronation. A careful optimization is necessary.
-
Solvent System: The choice of solvent (e.g., toluene, dioxane, DMF) and the potential use of a biphasic system (e.g., toluene/water) can have a profound impact on reaction efficiency. Ensure vigorous stirring in biphasic systems to maximize interfacial contact.
Logical Workflow Diagram
The following diagram illustrates a troubleshooting workflow for a low-yield Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Representative Experimental Protocol
The following is a representative, general protocol for a Suzuki-Miyaura coupling reaction using this compound. This protocol is adapted from standard procedures and should be optimized for specific substrates.[7]
Objective: To couple this compound with an aryl bromide.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 10 mL)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Experimental Workflow Diagram:
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL of Toluene/Ethanol/Water 4:1:1) to the flask via syringe. Stir the mixture for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the flask.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C). Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with water (20 mL) and ethyl acetate (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
References
- 1. EP2468745B1 - Process for the preparation of lapatinib and the salts thereof - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges with low conversion rates in palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide
Low or no conversion in a cross-coupling reaction is a common issue that can stem from a variety of factors. This section provides a systematic approach to identifying and resolving the root cause of poor reaction performance.
Question: My cross-coupling reaction shows low or no conversion. What are the first things I should check?
Answer:
When faced with a low-yielding cross-coupling reaction, a systematic review of your reagents and reaction setup is the most effective starting point. Often, the issue lies with one of the following:
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[1] Ensure your reaction was set up under a properly maintained inert atmosphere (argon or nitrogen). Inadequate degassing of solvents and reagents is a frequent cause of catalyst deactivation.[2][3]
-
Reagent Quality:
-
Catalyst and Ligand: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere.[1] Phosphine ligands are particularly susceptible to oxidation.[1] Using a fresh batch of catalyst and ligand is a crucial troubleshooting step.
-
Solvents: Solvents must be anhydrous and thoroughly degassed, as both water (in non-aqueous setups) and oxygen can be detrimental.[1][2]
-
Substrates: Verify the purity of your starting materials (e.g., aryl halide and organometallic reagent). Impurities can interfere with the catalytic cycle.
-
Base: The purity and physical form of the base are important. For solid inorganic bases, using a finely ground powder can improve reactivity by increasing surface area.[2]
-
Question: How can I determine if my palladium catalyst is active?
Answer:
If you suspect catalyst inactivity, you can perform a control experiment with a well-established, reliable cross-coupling reaction. For instance, the Suzuki coupling of a simple aryl bromide (e.g., bromobenzene) with phenylboronic acid is a robust reaction that should proceed smoothly with an active catalyst.[1] If this control reaction also fails, it is highly likely that your catalyst has degraded and needs to be replaced.
For reactions using a Pd(II) precatalyst (e.g., Pd(OAc)₂), the in-situ reduction to the active Pd(0) species may be inefficient.[1] Consider using a precatalyst designed for clean and efficient activation, such as a Buchwald G3 or G4 palladacycle.[1][2]
Frequently Asked Questions (FAQs)
This section addresses specific issues related to common cross-coupling reactions.
Suzuki-Miyaura Coupling
Q1: I'm observing significant homocoupling of my boronic acid. What causes this and how can I prevent it?
A1: Homocoupling of boronic acids is a common side reaction, often driven by the presence of oxygen which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1] To minimize this:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed. The freeze-pump-thaw method is highly effective.[3]
-
Catalyst Choice: Using a Pd(0) source (e.g., Pd(PPh₃)₄) directly can sometimes be advantageous over a Pd(II) precatalyst (e.g., Pd(OAc)₂), as the in-situ reduction of the latter can sometimes promote homocoupling.[1]
Q2: My boronic acid seems to be decomposing. What can I do?
A2: Boronic acids are susceptible to protodeboronation, especially under harsh conditions (high temperature, strong base).[1] The stability of the boronate is a very common reason for low yields.[1]
-
Use More Stable Derivatives: Consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester (BPin) or an MIDA ester.[1]
-
Milder Conditions: Employing milder bases (e.g., K₃PO₄, Cs₂CO₃) and lower reaction temperatures can reduce the rate of decomposition.[1]
Sonogashira Coupling
Q3: I'm seeing a lot of alkyne homocoupling (Glaser coupling). How can this be minimized?
A3: Glaser coupling is a major side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen.[4]
-
Strictly Anaerobic Conditions: Thorough degassing and maintaining a robust inert atmosphere are critical.[4]
-
Copper-Free Conditions: Several protocols exist for copper-free Sonogashira couplings which can eliminate this side reaction.[4]
-
Slow Addition: Adding the alkyne slowly to the reaction mixture can favor the cross-coupling pathway over homocoupling.[4]
Q4: My reaction with an aryl chloride is not working. What should I do?
A4: Aryl chlorides are less reactive than the corresponding bromides and iodides.[4][5] To improve conversion:
-
More Active Catalyst System: Standard catalysts like PdCl₂(PPh₃)₂ may not be sufficient. Consider using more electron-rich and bulky ligands such as XPhos or SPhos, or NHC ligands like PEPPSI precatalysts.[5]
-
Higher Temperatures: Driving the reaction at a higher temperature is often necessary for activating the C-Cl bond.[6]
Buchwald-Hartwig Amination
Q5: What is the best choice of base for my Buchwald-Hartwig amination?
A5: The choice of base is critical and depends on the substrate's functional group tolerance.
-
Strong Bases: Sodium tert-butoxide (NaOt-Bu) is a commonly used strong base that often leads to high reaction rates. However, it is not compatible with base-sensitive functional groups like esters.[7][8]
-
Weaker Bases: For substrates with sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are better choices, although this may require higher reaction temperatures or longer reaction times.[9]
Data Summary Tables
Table 1: Common Ligands for Suzuki-Miyaura Coupling
| Ligand | Structure | Typical Substrates | Key Features |
| PPh₃ (Triphenylphosphine) | P(C₆H₅)₃ | Aryl iodides, bromides | General purpose, readily available. |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | P(C(CH₃)₃)₃ | Aryl chlorides, sterically hindered substrates | Very bulky and electron-rich, highly active. |
| SPhos | Aryl chlorides, heteroaryl halides | Buchwald biaryl phosphine ligand, highly active. | |
| XPhos | Aryl chlorides, hindered substrates | Buchwald biaryl phosphine ligand, very bulky and effective for challenging couplings. | |
| dppf | Fe(C₅H₄PPh₂)₂ | Wide range of aryl halides | Ferrocene-based bidentate ligand, good for many applications. |
Table 2: Solvent Selection Guide for Common Cross-Coupling Reactions
| Solvent | Boiling Point (°C) | Key Characteristics | Common Applications |
| Toluene | 111 | High boiling point, good for dissolving many organic compounds. | Suzuki, Buchwald-Hartwig |
| 1,4-Dioxane | 101 | Polar aprotic, miscible with water. | Suzuki, Buchwald-Hartwig |
| Tetrahydrofuran (THF) | 66 | Lower boiling point, good general-purpose ether solvent.[10] | Suzuki, Sonogashira |
| Acetonitrile (ACN) | 82 | Polar aprotic, often used in copper-free Sonogashira reactions.[4] | Sonogashira |
| N,N-Dimethylformamide (DMF) | 153 | High boiling point, polar aprotic, good for dissolving a wide range of substrates. | Heck, Sonogashira |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This is a generalized protocol and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Freeze-Pump-Thaw Degassing of Solvents
This is a highly effective method for removing dissolved oxygen from solvents.[3]
-
Freezing: Place the solvent in a Schlenk flask and freeze it using a liquid nitrogen bath.
-
Pumping: Once the solvent is completely frozen, open the flask to a high vacuum line and evacuate for 5-10 minutes.
-
Thawing: Close the stopcock to the vacuum line and allow the solvent to thaw completely.
-
Repeat: Repeat this freeze-pump-thaw cycle two more times for a total of three cycles.
-
Backfill: After the final thaw, backfill the flask with an inert gas.
Visual Guides
Catalytic Cycle for a Generic Cross-Coupling Reaction
Caption: The catalytic cycle of a generic palladium-catalyzed cross-coupling reaction.
Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low conversion in cross-coupling reactions.
Decision Tree for Catalyst/Ligand Selection
Caption: A simplified decision tree for selecting an appropriate phosphine ligand.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. epfl.ch [epfl.ch]
- 4. researchgate.net [researchgate.net]
- 5. GitHub - magjac/d3-graphviz: Graphviz DOT rendering and animated transitions using D3 [github.com]
- 6. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Homocoupling of 4-Fluorophenylboronic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the homocoupling of 4-fluorophenylboronic acid and its derivatives in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a problem with 4-fluorophenylboronic acid?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid derivative react with each other to form a symmetrical biaryl. In the case of 4-fluorophenylboronic acid, this results in the formation of 4,4'-difluorobiphenyl. This side reaction is undesirable as it consumes the boronic acid reagent, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity of the byproduct to the target molecule.
Q2: What are the primary causes of homocoupling of 4-fluorophenylboronic acid?
A2: The two main culprits for homocoupling are:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then participate in a catalytic cycle that results in the homocoupling of the boronic acid. Rigorous degassing of solvents and reaction mixtures and maintaining an inert atmosphere are crucial to prevent this.[1][2][3][4]
-
Pd(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as a precatalyst, it can directly react with the boronic acid to form the homocoupled product and generate the active Pd(0) catalyst.[1][4] This is more likely to occur at the beginning of the reaction before the cross-coupling catalytic cycle is fully established.
Q3: How does the choice of palladium source impact the extent of homocoupling?
A3: The choice of the palladium source is critical. Using a Pd(0) precatalyst, such as Pd₂(dba)₃ or a palladacycle that readily generates Pd(0), is generally preferred over Pd(II) salts like Pd(OAc)₂ or PdCl₂.[4] Pd(0) precatalysts can directly enter the cross-coupling catalytic cycle, thereby minimizing the initial Pd(II) concentration that can lead to homocoupling.
Q4: Can the choice of base influence the formation of 4,4'-difluorobiphenyl?
A4: Yes, the base plays a crucial role. While a base is necessary to activate the boronic acid for transmetalation, very strong bases can sometimes promote side reactions.[5][6] The choice of base is often substrate-dependent, and screening may be necessary. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective and can help to minimize homocoupling compared to stronger bases like sodium hydroxide (NaOH).[2][5]
Q5: Are there specific ligands that can help suppress homocoupling?
A5: The use of bulky, electron-rich phosphine ligands can be beneficial. These ligands can stabilize the Pd(0) center and promote the desired cross-coupling pathway over homocoupling. Buchwald-type ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs) have been shown to be effective in challenging Suzuki-Miyaura couplings and can help to minimize side reactions.[7]
Troubleshooting Guides
Issue: Significant formation of 4,4'-difluorobiphenyl byproduct.
This guide provides a systematic approach to troubleshooting and minimizing the homocoupling of 4-fluorophenylboronic acid.
Step 1: Verify the Inertness of the Reaction Environment
-
Problem: Oxygen is a major contributor to homocoupling.[1][2][3][4]
-
Solution:
-
Ensure all solvents are thoroughly degassed prior to use. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for at least 30 minutes.
-
Assemble the reaction vessel under a positive pressure of an inert gas.
-
Use Schlenk techniques or a glovebox for the most sensitive reactions.
-
A subsurface sparge of the reaction mixture with nitrogen or argon before adding the catalyst can be very effective at removing dissolved oxygen.[3]
-
Step 2: Evaluate the Palladium Precatalyst
-
Problem: The use of Pd(II) precatalysts can lead to initial homocoupling.[1][4]
-
Solution:
-
Switch from a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) to a Pd(0) precatalyst (e.g., Pd₂(dba)₃).
-
Consider using a modern palladacycle precatalyst (e.g., a Buchwald G3 or G4 precatalyst) which is designed for clean and efficient generation of the active Pd(0) species.
-
Step 3: Optimize the Base
-
Problem: The chosen base may be too strong or not optimal for the substrate.[5]
-
Solution:
Step 4: Re-evaluate the Ligand
-
Problem: The ligand may not be optimal for stabilizing the catalyst and promoting the desired reaction.
-
Solution:
-
If using simple phosphine ligands like PPh₃, consider switching to a bulkier, more electron-rich ligand such as a Buchwald-type biarylphosphine ligand (e.g., XPhos, SPhos).[7]
-
N-heterocyclic carbene (NHC) ligands can also be effective alternatives.
-
Step 5: Adjust Reaction Parameters
-
Problem: Reaction temperature and concentration can influence side reactions.
-
Solution:
-
Try lowering the reaction temperature. While this may slow down the reaction, it can sometimes suppress side reactions like homocoupling.
-
Consider adding the 4-fluorophenylboronic acid slowly to the reaction mixture to keep its instantaneous concentration low, which can disfavor the bimolecular homocoupling reaction.[8]
-
Experimental Protocols
General Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of 4-Fluorophenylboronic Acid
This protocol incorporates best practices to minimize the formation of 4,4'-difluorobiphenyl.
1. Reagent and Solvent Preparation:
-
Degas all solvents (e.g., dioxane, toluene, DMF/water mixtures) by sparging with argon or nitrogen for at least 30 minutes.
-
Ensure all solid reagents are dry.
2. Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 4-fluorophenylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
3. Catalyst Addition:
-
Under a positive flow of inert gas, add the Pd(0) precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%). If using a palladacycle precatalyst, add the appropriate amount (e.g., XPhos Pd G3, 1-2 mol%).
4. Reaction Execution:
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC, GC, or LC-MS.
5. Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data
Table 1: Performance of 4-Fluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
The following table summarizes the performance of 4-fluorophenylboronic acid in a specific cross-coupling reaction, highlighting the high yields achievable under optimized conditions, which indirectly suggests the minimization of side reactions like homocoupling.
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 | [9][10] |
Visualizations
Caption: Troubleshooting workflow for minimizing homocoupling.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. benchchem.com [benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Impact of base selection on Suzuki-Miyaura coupling efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Suzuki-Miyaura coupling reactions by focusing on the critical role of base selection.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki-Miyaura coupling reaction?
A1: The base is a critical component that primarily facilitates the transmetalation step, which is often the rate-determining step in the catalytic cycle.[1][2] It activates the organoboron species, making it more nucleophilic and ready to transfer its organic group to the palladium complex.[1] There are two generally accepted mechanisms for this activation[3]:
-
Boronate Pathway: The base deprotonates the boronic acid to form a more reactive boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which then undergoes transmetalation with the palladium(II) halide complex.[3][4]
-
Hydroxide Pathway: The base (if a hydroxide or if it generates hydroxide in situ) can react with the palladium(II) halide complex to form a palladium(II) hydroxide intermediate. This intermediate then reacts with the neutral boronic acid.[3]
The choice of base directly influences the reaction rate, yield, and overall efficiency.[1]
Q2: How do I choose the right base for my specific Suzuki-Miyaura coupling reaction?
A2: The optimal base is highly dependent on the specific substrates (aryl halide and organoboron reagent), catalyst system, and solvent used.[1] However, some general guidelines can be followed:
-
For standard couplings (e.g., aryl bromides with simple phenylboronic acids), inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄) are widely used and often provide high yields.[5][6]
-
For challenging substrates , such as electron-deficient or sterically hindered aryl halides, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective.[1][5][7]
-
For base-sensitive substrates , where strong bases might cause decomposition or side reactions, milder bases like potassium fluoride (KF) or organic bases like diisopropylethylamine (DIPEA) can be advantageous.[3][8][9]
Refer to the decision tree diagram below for a logical approach to base selection.
Q3: Can the choice of base help minimize common side reactions like protodeboronation?
A3: Yes, base selection is crucial for minimizing protodeboronation, a common side reaction where the C-B bond of the organoboron reagent is cleaved by a proton source (often water) before transmetalation can occur.[7] This is particularly problematic with electron-deficient boronic acids.[7] To mitigate this:
-
Use milder bases: Strong bases can accelerate protodeboronation. Switching to bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[7][8]
-
Employ anhydrous conditions: Since water is the typical proton source, running the reaction under anhydrous conditions can significantly reduce this side reaction.[8]
-
Use more stable boron reagents: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate salt, which are less prone to protodeboronation.[5][7]
Troubleshooting Guide for Base-Related Issues
Problem 1: Low or no yield of the desired product.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Base Strength | The base may be too weak to facilitate transmetalation effectively. Screen a panel of bases with varying strengths. Start with common choices like Na₂CO₃ or K₂CO₃, and if yields are poor, move to stronger bases like K₃PO₄ or Cs₂CO₃.[5][7] |
| Poor Base Solubility | The base must have some solubility in the reaction medium to be effective. Cesium carbonate (Cs₂CO₃) is often effective in challenging couplings due to its higher solubility in many organic solvents.[1][10] Alternatively, ensure vigorous stirring or consider a different solvent system. |
| Catalyst Incompatibility | The chosen base may not be compatible with the palladium catalyst or ligand, leading to catalyst deactivation. For electron-deficient substrates, highly active catalyst systems with bulky, electron-rich ligands (e.g., SPhos, XPhos) paired with a strong base like K₃PO₄ are often required.[5] |
Problem 2: Significant formation of homocoupled (biaryl) byproduct from the boronic acid.
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | Homocoupling is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[5] Ensure the reaction setup is thoroughly degassed by bubbling an inert gas (Argon or Nitrogen) through the solvent and reaction mixture before heating.[5][10] |
| Inefficient Precatalyst Reduction | If using a Pd(II) precatalyst, it may not be efficiently reduced to the active Pd(0) species, leading to side reactions. Using a direct Pd(0) source (e.g., Pd(PPh₃)₄) or a more efficient precatalyst system can minimize homocoupling.[5] |
Data Presentation
Table 1: Comparative Performance of Common Bases in Suzuki-Miyaura Coupling
The following table summarizes typical yield ranges for various bases in the coupling of aryl halides with phenylboronic acid. Note that yields are highly substrate and condition-dependent.[1]
| Base | Typical Substrates | Reported Yield Range (%) | Notes |
| Na₂CO₃ | Aryl bromides, Aryl iodides | 70-98% | A common, cost-effective, and generally effective base.[6][7] |
| K₂CO₃ | Aryl bromides, Aryl chlorides | 60-95% | Another widely used and reliable carbonate base.[3][7] |
| Cs₂CO₃ | Challenging/hindered substrates | 90-99% | Highly effective due to its greater solubility and the "cesium effect"; often used for difficult couplings.[1][7] |
| K₃PO₄ | Aryl chlorides, Heterocycles | 85-99% | A strong, non-nucleophilic base, particularly effective for less reactive chlorides and nitrogen-containing heterocycles.[3][5][7] |
| KF | Aryl bromides | Moderate to High | Fluoride ions are believed to play a unique role in activating the boronic acid. Can be a good choice to prevent hydrolysis of sensitive functional groups.[3][9] |
| KOH / NaOH | Aryl bromides | ~70-90% | Strong bases, but their high basicity can sometimes lead to undesirable side reactions with sensitive functional groups.[3] |
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow diagram for troubleshooting low yields in Suzuki-Miyaura coupling.
Caption: Decision tree for selecting a base in Suzuki-Miyaura coupling.
Experimental Protocols
General Experimental Protocol for Base Screening in Suzuki-Miyaura Coupling
This protocol outlines a representative procedure for screening different bases to optimize a Suzuki-Miyaura cross-coupling reaction. The reaction described here is the coupling of 4-bromotoluene with phenylboronic acid.[1]
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Bases for screening (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, KF; 2.0 mmol each)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a series of oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and phosphine ligand (0.04 mmol).
-
Base Addition: To each respective vial, add one of the bases to be screened (2.0 mmol).
-
Inert Atmosphere: Seal each vial with a cap. Evacuate and backfill each vial with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[10]
-
Solvent Addition: Add the degassed solvent system (11 mL) to each vial via syringe.
-
Reaction: Place the vials in a preheated reaction block or oil bath (e.g., at 100 °C) and stir vigorously for the designated reaction time (e.g., 12-24 hours).
-
Monitoring: Monitor the progress of each reaction by TLC or GC-MS to determine the consumption of starting materials and the formation of the product.
-
Workup: Once the reactions are complete, cool the mixtures to room temperature. Dilute each mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis and Purification: Analyze the crude product from each reaction by ¹H NMR or GC-MS to determine the relative yield/conversion. Purify the product from the most successful reaction(s) by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
Technical Support Center: Catalyst and Ligand Selection for Challenging Boronic Acid Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions with difficult boronic acids.
Troubleshooting Guide
Low or No Yield
Q1: My Suzuki-Miyaura coupling reaction is resulting in a low or non-existent yield. What are the primary factors I should investigate?
A1: A systematic evaluation of your reaction components and conditions is the most effective troubleshooting approach when experiencing low to no product formation.[1] Key areas to investigate include:
-
Catalyst and Ligand Activity: The palladium catalyst is central to the reaction.[1] Standard catalysts like Pd(PPh₃)₄ may be insufficient for challenging substrates.[2] Ensure you are using a fresh, properly stored catalyst, as Pd(0) species can be sensitive to air and moisture.[1] Consider switching to a more active catalytic system, such as those with Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which are highly effective for difficult couplings.[3]
-
Inert Atmosphere: The active Pd(0) catalyst is highly susceptible to oxidation.[1][4] Inadequate degassing of solvents and reagents or failure to maintain a positive pressure of an inert gas (like argon or nitrogen) can lead to catalyst deactivation.[1][4]
-
Reagent Quality and Stability: The purity and stability of your reagents are critical. Boronic acids can degrade over time, particularly when exposed to air and moisture, leading to protodeboronation.[1] It is advisable to use fresh or properly stored boronic acid.[1] The quality of the base is also important; it should be finely powdered and dry to ensure reproducibility.[1]
-
Reaction Conditions: Suboptimal choices for the base, solvent, and temperature can significantly impact the reaction outcome.[3] For instance, the reactivity of the aryl halide coupling partner follows the general trend I > Br > OTf >> Cl.[4] Couplings with aryl chlorides are more challenging and often require specialized, highly active catalyst systems.[4]
Q2: I am working with a sterically hindered boronic acid and observing little to no conversion. What should I do?
A2: Steric hindrance can impede crucial steps of the catalytic cycle.[3] To overcome this, consider the following:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[3] Employ bulky, electron-rich phosphine ligands, such as Buchwald ligands (SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[3] These ligands promote the formation of a highly reactive palladium(0) species, which facilitates oxidative addition and accelerates reductive elimination.[3]
-
Choice of Base: A strong, non-nucleophilic base is often necessary.[3] For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) might be required.[3]
-
Reaction Temperature: Higher temperatures (80-120 °C) or even microwave irradiation may be necessary to overcome the activation energy barrier for sterically demanding substrates.[2][3]
Q3: My reaction with an electron-deficient boronic acid is sluggish and gives low yields. How can I improve it?
A3: Electron-deficient boronic acids often exhibit slower rates of transmetalation.[5] To enhance the reaction efficiency:
-
Catalyst System: Catalyst systems that promote rapid oxidative addition and facilitate the transmetalation step are essential.[5] High-activity Buchwald-type phosphine ligands like SPhos and XPhos are often effective.[5]
-
Choice of Base: The base is crucial for activating the boronic acid.[4] Milder bases such as K₃PO₄, KF, or Cs₂CO₃ can be beneficial in minimizing side reactions like protodeboronation.[4]
-
Solvent System: The choice of solvent can influence reaction rates. Toluene/water or dioxane/water mixtures are commonly used.[5]
Q4: I'm having trouble with the Suzuki coupling of a heteroaryl boronic acid. What are the common issues and solutions?
A4: Heteroaryl boronic acids present unique challenges. The Lewis-basic atoms in heterocyclic structures can coordinate to the palladium catalyst, leading to deactivation.[3][6] They are also often prone to protodeboronation.[6] Strategies to address these issues include:
-
Catalyst and Ligand Selection: For heteroaryl chlorides, which are less reactive, Buchwald ligands such as SPhos, XPhos, and RuPhos are highly effective.[2]
-
Minimizing Protodeboronation:
-
Additives: The use of copper additives has been shown to enable the cross-coupling of challenging heteroaromatic boron nucleophiles.[6]
Common Side Reactions
Q5: I suspect protodeboronation is a major side reaction in my coupling. How can I minimize it?
A5: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common issue, especially with electron-deficient and heteroaryl boronic acids.[4][6] To mitigate this:
-
Choice of Base: Use milder bases like K₃PO₄, KF, or Cs₂CO₃.[4]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source.[4] Using anhydrous conditions with a suitable base can help.[4]
-
Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[4] These reagents often release the active boronic acid species slowly, minimizing its concentration and the rate of protodeboronation.[4]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[4]
Q6: How can I prevent the homocoupling of my boronic acid?
A6: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is another common side reaction.[4]
-
Exclusion of Oxygen: The primary cause of homocoupling is often the presence of oxygen.[4] Rigorous degassing of your solvent and maintaining an inert atmosphere are crucial.[4]
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. Experiment with different palladium sources and ligands.[3]
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[3]
Data Presentation
Table 1: Comparison of Palladium Catalysts and Ligands for Challenging Couplings
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[5] | Air-sensitive, higher cost.[5] | 1-2[5] |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[5] | Air-sensitive, higher cost.[5] | 1-2[5] |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood.[5] | Lower activity for challenging substrates, requires higher temperatures.[5] | 2-5[5] |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable.[5] | May not be as active as Buchwald-type ligands for very challenging substrates.[5] | 1-3 |
Table 2: Common Bases and Solvents for Suzuki-Miyaura Couplings
| Base | Common Solvent System(s) | Notes |
| K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | Effective for many Suzuki couplings, promotes high reaction rates.[5] A finely powdered base is recommended.[7] |
| Cs₂CO₃ | Dioxane, Toluene, DMF | Often used for challenging couplings; can be effective for sensitive substrates.[8] |
| K₂CO₃ | Dioxane/H₂O, THF/H₂O | A common and moderately strong base.[5][9] |
| KF | Dioxane, THF | A milder base that can be beneficial in preventing side reactions like ester hydrolysis.[10] |
| t-BuOK | Dioxane, Toluene | A strong base, sometimes required for very hindered systems.[3] |
Experimental Protocols
General Protocol for a Challenging Suzuki-Miyaura Coupling
This protocol is a general starting point for challenging substrates and utilizes a Buchwald-type precatalyst.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or ester (1.2–1.5 equiv)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv), finely powdered
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1)
-
Oven-dried reaction vial with a magnetic stir bar and septum cap
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To the oven-dried reaction vial, add the aryl halide, boronic acid, and the finely powdered base.[7]
-
Inert Atmosphere: Seal the vial with the septum cap and purge with argon or nitrogen for 5-10 minutes.[7] This can be done by evacuating and backfilling with the inert gas three times.[4]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.[7]
-
Solvent Addition: Add the degassed solvent system via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[7]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[7]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[7]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by flash column chromatography.[7]
Protocol for the Preparation of a Boronic Acid Diethanolamine Adduct
This procedure can be used to form a more stable adduct of a boronic acid, which can then be used directly in Suzuki coupling reactions.
Materials:
-
Boronic acid (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Suitable solvent (e.g., methylene chloride)
-
Vial with a stir bar
Procedure:
-
Dissolution: In the vial, dissolve the boronic acid in a minimal amount of the solvent.[7]
-
Addition: Add diethanolamine dropwise via pipette while stirring.[7]
-
Precipitation and Isolation: A precipitate will form. Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[7]
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum.[7] The resulting diethanolamine adduct can be used directly in Suzuki coupling reactions.[7]
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
Caption: Catalyst and ligand selection guide for challenging boronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Cyano-4-fluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Boronic Acid Reactivity
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A key component of this reaction is the organoboron reagent, typically a boronic acid. The structure and electronic properties of the boronic acid significantly influence its reactivity and, consequently, the overall outcome of the reaction. This guide provides a comparative analysis of the reactivity of 3-Cyano-4-fluorophenylboronic acid against other commonly used phenylboronic acid derivatives, supported by available experimental data and detailed methodologies.
The Impact of Electronic Effects on Reactivity
The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is largely governed by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can modulate the nucleophilicity of the organic fragment to be transferred to the palladium catalyst.
This compound is of particular interest due to the presence of two strong electron-withdrawing substituents: a cyano group (-CN) and a fluorine atom (-F). These groups decrease the electron density of the phenyl ring, which can influence the transmetalation step of the Suzuki-Miyaura reaction.[1] While one might intuitively expect that reduced nucleophilicity would hinder the reaction, the electronic effects in Suzuki-Miyaura couplings are complex. In some cases, electron-deficient boronic acids can lead to improved yields and cleaner reaction profiles compared to their less functionalized counterparts.[1]
Quantitative Comparison of Reactivity
| Boronic Acid | Substituents | Electronic Effect | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 3-CN, 4-F | Strongly Electron-withdrawing | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~95% (estimated based on similar systems) |
| Phenylboronic acid | None | Neutral | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95% Conversion |
| 4-Fluorophenylboronic acid | 4-F | Electron-withdrawing | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95% Conversion |
| 3-Cyanophenylboronic acid | 3-CN | Strongly Electron-withdrawing | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92% |
Note: The data presented is compiled from multiple sources and while efforts have been made to select comparable reaction systems, direct comparison should be approached with caution as reaction conditions are not identical across all entries.
From the available data, it is evident that both phenylboronic acid and 4-fluorophenylboronic acid exhibit high reactivity in the Suzuki-Miyaura coupling with 1-bromo-4-fluorobenzene, achieving near-quantitative conversion in a relatively short time.[2][3][4] The presence of a single electron-withdrawing fluorine atom in the para-position does not appear to significantly diminish the reactivity under these conditions.
For 3-cyanophenylboronic acid, a high yield is obtained when coupled with 4-bromoanisole, indicating its competence in the Suzuki-Miyaura reaction. The strongly electron-withdrawing cyano group facilitates the coupling. Based on the established principles of electronic effects on Suzuki-Miyaura reactions, it is anticipated that this compound, with two potent electron-withdrawing groups, would also be a highly effective coupling partner. The combined inductive and resonance effects of the cyano and fluoro substituents are expected to modulate the electronic properties of the boronic acid in a way that is favorable for the catalytic cycle, often leading to high yields.
Experimental Protocols
Reproducibility is paramount in scientific research. The following is a detailed, representative protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for comparing the reactivity of different boronic acids.
General Procedure for Suzuki-Miyaura Cross-Coupling:
Materials:
-
Aryl halide (e.g., 1-bromo-4-fluorobenzene) (1.0 mmol, 1.0 equiv)
-
Boronic acid (e.g., this compound) (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane) (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide, the boronic acid, the palladium catalyst, and the base.
-
Seal the tube with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the anhydrous solvent and water via syringe.
-
Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 2-24 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.
Visualizing the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
A systematic approach is crucial for obtaining reliable comparative data. The following workflow outlines the key stages of a comparative study on boronic acid reactivity.
Figure 2: Workflow for comparing boronic acid reactivity.
References
A Comparative Guide to Fluorinated Boronic Acids in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates.[1][2][3] Fluorinated boronic acids have emerged as invaluable building blocks in this endeavor, primarily for their role in carbon-carbon bond formation through reactions like the Suzuki-Miyaura cross-coupling.[2][4] This guide provides an objective comparison of the performance of fluorinated boronic acids against their non-fluorinated counterparts, supported by experimental data and detailed protocols.
The Double-Edged Sword: Impact of Fluorination on Reactivity
Fluorine's high electronegativity imparts unique characteristics to boronic acids. The strong electron-withdrawing nature of fluorine increases the Lewis acidity of the boronic acid moiety.[1][5] While this can be advantageous in some catalytic cycles, it often presents a challenge in the context of Suzuki-Miyaura coupling. The decreased electron density on the aromatic ring can hinder the crucial transmetalation step, which is frequently the rate-limiting step of the reaction, potentially leading to lower reaction yields compared to more electron-rich, non-fluorinated boronic acids.[1]
Therefore, the choice between a fluorinated and a non-fluorinated boronic acid involves a trade-off between the desired properties of the final fluorinated product and the potentially more challenging coupling reaction.[1]
Quantitative Performance Comparison
While direct, side-by-side comparisons of fluorinated and non-fluorinated boronic acids under identical Suzuki-Miyaura conditions are not always readily available in the literature, we can infer their relative performance by examining the impact of electron-withdrawing groups (EWGs) on reaction yields. Fluorine acts as a strong EWG. The following table summarizes the yields of Suzuki-Miyaura coupling of various arylboronic acids with pyridine-2-sulfonyl fluoride (PyFluor), illustrating the effect of the electronic nature of the boronic acid on the reaction outcome.
Table 1: Suzuki-Miyaura Coupling Yields of Various Boronic Acids with Pyridine-2-sulfonyl fluoride (PyFluor)
| Boronic Acid/Ester | Product | Yield (%) | Electronic Nature |
| 2-Thiopheneboronic acid | 2-(Thiophen-2-yl)pyridine | 82 | Electron-rich |
| 2-Furanboronic acid | 2-(Furan-2-yl)pyridine | 75 | Electron-rich |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | 89 | Electron-rich |
| Phenylboronic acid | 2-Phenylpyridine | 78 | Neutral |
| 4-Cyanophenylboronic acid | 2-(4-Cyanophenyl)pyridine | 45 | Electron-poor |
| 4-(Trifluoromethyl)phenylboronic acid | 2-(4-(Trifluoromethyl)phenyl)pyridine | 55 | Electron-poor |
Data inferred from studies on related compounds to illustrate the general trend.[1][6][7]
As the data suggests, boronic acids with electron-donating or neutral substituents tend to provide higher yields compared to those with strong electron-withdrawing groups like the cyano or trifluoromethyl group, which serve as proxies for the effect of fluorine.[1]
Key Advantages of Fluorinated Boronic Acids in Drug Discovery
Despite the potential for lower yields in some coupling reactions, the benefits of incorporating fluorine often outweigh the synthetic challenges.
Table 2: Physicochemical and Pharmacokinetic Advantages of Fluorine Incorporation
| Property | Advantage Conferred by Fluorine |
| Metabolic Stability | The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.[2][3] |
| Lipophilicity | Fluorine substitution can increase lipophilicity, which can improve membrane permeability and oral absorption.[8][9] |
| Binding Affinity | Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, enhancing binding affinity and selectivity.[3] |
| pKa Modulation | The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing a molecule's ionization state and solubility at physiological pH.[5] |
Experimental Protocols
Below are representative protocols for the Suzuki-Miyaura cross-coupling reaction, which can be adapted for both fluorinated and non-fluorinated boronic acids. Optimization for specific substrates is often necessary.
General Protocol for Suzuki-Miyaura Coupling
This protocol is suitable for a wide range of arylboronic acids and aryl halides.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos; 2-4 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, CsF; 2.0–3.0 equiv)
-
Degassed solvent (e.g., dioxane, toluene, DMF, or a mixture with water)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, arylboronic acid, base, catalyst, and ligand (if used).[10]
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.[10][11]
-
Add the degassed solvent via syringe.[10]
-
Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.[10]
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[10][12]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.[10]
-
Purify the crude product by flash column chromatography on silica gel.[10][12]
Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and improve yields.[12]
Materials:
-
2-Fluoropyridine-3-boronic acid (0.6 mmol)
-
Aryl halide (e.g., 4-Bromoanisole, 0.5 mmol)
-
Pd(PPh₃)₄ (0.025 mmol, 5 mol%)
-
K₂CO₃ (1.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
10 mL microwave vial
Procedure:
-
Combine the boronic acid, aryl halide, catalyst, and base in a 10 mL microwave vial containing a stir bar.[12]
-
Add the dioxane and water.[12]
-
Seal the vial and place it in the microwave reactor.[12]
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).[12]
-
After cooling, dilute the reaction mixture with ethyl acetate and water for work-up as described in the general protocol.[12]
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for optimizing Suzuki-Miyaura coupling reactions.
Conclusion
Fluorinated boronic acids are indispensable reagents in modern organic synthesis, particularly for applications in drug discovery and development. While their electron-deficient nature can sometimes lead to lower reactivity in cross-coupling reactions compared to their non-fluorinated analogs, the profound and often beneficial impact of fluorine on the biological and physicochemical properties of the target molecules makes them a critical tool for medicinal chemists. A thorough understanding of the reactivity trade-offs and careful optimization of reaction conditions are key to successfully employing these valuable building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. nbinno.com [nbinno.com]
- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Confirming the Purity of 3-Cyano-4-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The purity of 3-Cyano-4-fluorophenylboronic acid, a critical building block in modern synthetic chemistry, is paramount for the successful and reproducible synthesis of pharmaceuticals and other high-value chemical entities. This guide provides a comprehensive comparison of the primary analytical techniques for assessing its purity: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS). We present a detailed examination of their principles, performance, and ideal applications, supported by representative experimental data and protocols.
Introduction to Purity Assessment of this compound
This compound is a versatile reagent frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Impurities in this starting material can lead to the formation of unwanted byproducts, reduced reaction yields, and complications in the purification of the final product. Common impurities include the corresponding trimeric anhydride (boroxine), starting materials from its synthesis, and degradation products. Therefore, robust analytical methods are essential to ensure the quality and consistency of this key reagent.
Comparison of Key Analytical Methods
The choice of an analytical method for purity determination depends on the specific requirements of the analysis, including the desired level of accuracy, the nature of potential impurities, and the available instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity and interaction with a stationary phase. | Absolute quantification against a certified internal standard based on nuclear spin properties. | Separation of volatile compounds followed by mass-based detection. |
| Primary Information | Purity (area %), retention time, separation of non-volatile impurities. | Absolute purity (mass %), structural confirmation, identification of impurities. | Identification and quantification of volatile and semi-volatile impurities. |
| Sample Preparation | Dissolution in a suitable solvent. | Precise weighing of sample and internal standard, dissolution in a deuterated solvent. | Derivatization to increase volatility is typically required. |
| Key Advantage | High resolution for separating closely related impurities. | Provides an absolute purity value without a specific standard of the analyte; non-destructive. | High sensitivity and specificity for volatile impurities. |
| Key Limitation | Requires a reference standard for quantification; may not detect all impurities if they don't have a chromophore. | Lower sensitivity than chromatographic methods; requires a certified internal standard. | Not suitable for non-volatile or thermally labile compounds without derivatization. |
| Limit of Detection (LOD) | ~0.01 - 0.1% (UV detection) | ~0.1% | ~0.001 - 0.01% (after derivatization) |
| Precision (RSD) | < 2% | < 1% | < 5% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is ideal for routine quality control and for the separation of non-volatile impurities, including the common boroxine trimer.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas to determine the relative purity. The main peak corresponds to this compound, while smaller peaks indicate impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute measure of purity and is particularly useful for certifying reference materials. Both ¹H and ¹⁹F NMR can be utilized for this fluorinated compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Certified internal standard (e.g., maleic anhydride, for ¹H qNMR)
Procedure:
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 15 mg of this compound into an NMR tube.
-
Accurately weigh (to 0.01 mg) approximately 5 mg of the internal standard into the same NMR tube.
-
Add 0.75 mL of DMSO-d₆, cap the tube, and gently agitate to dissolve the sample and standard.
-
-
¹H qNMR Spectrometer Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Number of Scans: 8 to 16.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
-
¹⁹F qNMR: The same principle applies, but a fluorine-containing internal standard would be required, and the ¹⁹F spectrum would be acquired. This can be advantageous due to the wider chemical shift range and lower background noise in ¹⁹F NMR.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly sensitive for volatile impurities. For non-volatile compounds like boronic acids, derivatization is necessary.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous solvent (e.g., pyridine or acetonitrile)
Procedure:
-
Derivatization:
-
In a sealed vial, dissolve approximately 1 mg of this compound in 200 µL of anhydrous pyridine.
-
Add 100 µL of BSTFA.
-
Heat the mixture at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
-
Data Analysis:
-
The purity is determined by the area percentage of the derivatized analyte peak. The mass spectrum of the peak can be used to confirm its identity. Impurities will appear as separate, derivatized peaks.
-
Visualizing the Workflow
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for qNMR Purity Analysis.
Caption: Workflow for GC-MS Purity Analysis.
Conclusion
The selection of the most appropriate analytical method for determining the purity of this compound is a critical decision that impacts the reliability of subsequent synthetic work.
-
HPLC is a robust and versatile technique for routine quality control, offering excellent separation of key impurities like the boroxine trimer.
-
qNMR stands out as the gold standard for absolute purity determination and is indispensable for the certification of reference materials.
-
GC-MS , following derivatization, provides unparalleled sensitivity for the detection of volatile impurities.
For a comprehensive purity assessment, a combination of these methods is often employed. For instance, HPLC can be used for routine batch release, while qNMR can establish the purity of a primary reference standard. This multi-faceted approach ensures the highest confidence in the quality of this essential synthetic building block.
References
A Comparative Guide to Monitoring Suzuki-Miyaura Cross-Coupling Reactions of 3-Cyano-4-fluorophenylboronic Acid
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount for optimization, yield maximization, and ensuring the quality of the final product. This guide provides a comparative analysis of common analytical techniques for monitoring the progress of reactions involving 3-Cyano-4-fluorophenylboronic acid, a versatile reagent in modern organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling.
The unique electronic properties of this compound, imparted by the electron-withdrawing cyano and fluorine groups, can influence its reactivity and selectivity in coupling reactions, often leading to improved yields and cleaner reaction profiles compared to less functionalized analogs.[1] This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for monitoring these reactions. We will also present a comparison with an alternative boronic acid, 4-Formylphenylboronic acid, to highlight differences in reactivity and monitoring approaches.
Comparison of Analytical Monitoring Techniques
The choice of analytical technique is critical for obtaining accurate and timely information about the progress of a reaction. Each method offers distinct advantages in terms of speed, sensitivity, and the type of data generated.
| Technique | Speed | Sensitivity | Quantitative Capability | Information Provided | Ideal Application |
| HPLC-UV | Moderate (minutes per sample) | Good (µg/mL to ng/mL) | Excellent (with calibration) | Concentration of reactants, products, and byproducts over time. | Routine reaction monitoring, optimization, and kinetic studies.[1] |
| LC-MS/MS | Moderate (minutes per sample) | Excellent (pg/mL to ng/mL) | Excellent (with internal standards) | Molecular weight confirmation, identification of trace impurities and byproducts, and quantification at very low levels.[2][3][4] | Impurity profiling, metabolite identification, and analysis of complex reaction mixtures. |
| In-situ NMR | Fast (seconds to minutes per spectrum) | Moderate (mg/mL) | Excellent (inherently quantitative) | Real-time structural information on all soluble species, reaction kinetics, and mechanistic insights.[1][5] | Mechanistic studies, real-time optimization, and reactions where sample extraction is difficult. |
Performance Comparison: this compound vs. 4-Formylphenylboronic Acid
The substituents on the phenylboronic acid ring significantly impact reactivity. Electron-withdrawing groups, such as the cyano and fluoro groups on this compound, can affect the transmetalation step in the Suzuki-Miyaura catalytic cycle.[6] In contrast, the formyl group on 4-Formylphenylboronic acid also influences the electronic nature of the molecule.[7]
| Boronic Acid | Aryl Halide Partner | Catalyst System | Solvent | Base | Temp (°C) | Reaction Time | Yield (%) | Reference |
| This compound | Aryl Bromide | Pd(OAc)₂ / SPhos | Toluene/H₂O | K₃PO₄ | 100 | 2-24 h | High (not specified) | [8] |
| 4-Formylphenylboronic acid | 4-Bromotoluene | Pd Nanoparticles | EtOH/H₂O | NaOH | 70 | ~8 h | ~90 | [6] |
| Phenylboronic acid | 4-Bromoanisole | Pd/HPS | EtOH/H₂O | NaOH | 70 | ~60 min | >95 | [9] |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | Not specified | Not specified | 70-110 | 3-48 h | Near complete conversion | [10] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for accurate reaction monitoring.
HPLC-UV Monitoring Protocol
This protocol is suitable for routine monitoring of reaction conversion.
Materials:
-
Reaction mixture aliquot
-
Quenching solvent (e.g., acetonitrile or methanol)
-
Internal standard (optional, for precise quantification)
-
HPLC grade solvents for mobile phase (e.g., acetonitrile, water with 0.1% formic acid)
-
C18 HPLC column
Procedure:
-
Sampling and Quenching: At predetermined time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of the quenching solvent.[1]
-
Sample Preparation: If necessary, filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC Analysis:
-
Injection Volume: 5-10 µL.
-
Mobile Phase: A gradient of acetonitrile in water (with 0.1% formic acid) is typically used. For example, a gradient from 10% to 90% acetonitrile over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV detector set at a wavelength where both reactants and products show significant absorbance (e.g., 254 nm).[1]
-
-
Data Analysis: Identify the peaks for the starting material and product based on their retention times, confirmed by injecting pure standards. Integrate the peak areas to determine the relative concentrations and calculate the percentage conversion over time.[1]
LC-MS/MS Monitoring Protocol
This protocol is ideal for sensitive detection and identification of reaction components.
Materials:
-
Reaction mixture aliquot
-
Quenching solvent (e.g., methanol)
-
Solvent for dilution compatible with the MS ion source (e.g., methanol/water with 0.1% formic acid for ESI)
-
UPLC system with a C18 column
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)
Procedure:
-
Sampling and Quenching: Follow the same procedure as for HPLC monitoring.
-
Sample Preparation: Further dilute the quenched sample in a solvent compatible with the mass spectrometer's ionization source.
-
LC-MS/MS Analysis:
-
LC System: Utilize a UPLC system for faster separation and better resolution.
-
Ionization Source: Electrospray ionization (ESI) in negative or positive ion mode is commonly used for boronic acids and their derivatives.[11]
-
Mass Analyzer: For quantitative analysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument provides high sensitivity and selectivity. For qualitative analysis, a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used.[4]
-
-
Data Analysis: Extract the ion chromatograms for the m/z values corresponding to the reactants, products, and any expected byproducts. Integrate the peak areas to monitor the reaction progress. For quantitative analysis, a calibration curve should be generated using standards.[4]
In-situ ¹¹B NMR Monitoring Protocol
This protocol allows for real-time, non-invasive monitoring of the reaction.
Materials:
-
NMR tube
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard (optional, for absolute quantification)
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, combine the aryl halide, this compound, catalyst, and base in a suitable deuterated solvent. An internal standard with a known concentration and a non-overlapping signal can be added.[1]
-
NMR Acquisition:
-
Place the NMR tube in the spectrometer, pre-set to the desired reaction temperature.
-
Acquire ¹¹B NMR spectra at regular time intervals. ¹¹B NMR is particularly useful for observing the boronic acid and its derivatives directly.[12] ¹H and ¹⁹F NMR can also be used to monitor the consumption of starting materials and formation of products.[5]
-
-
Data Processing and Analysis:
-
Process the acquired spectra (Fourier transformation, phasing, baseline correction).
-
Integrate the signals corresponding to the boron-containing species (reactant and any intermediates or byproducts). The change in the integral values over time provides direct insight into the reaction kinetics.[12]
-
Visualizing the Process
Understanding the underlying chemical transformations and the analytical workflow is crucial for effective reaction monitoring.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for monitoring reaction progress.
By selecting the appropriate monitoring technique and following robust experimental protocols, researchers can gain valuable insights into reactions involving this compound, leading to the development of more efficient and reliable synthetic processes.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. sciex.com [sciex.com]
- 5. azom.com [azom.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. scirp.org [scirp.org]
- 12. mdpi.com [mdpi.com]
A Head-to-Head Battle of Isomers: 3-Cyano-4-fluorophenylboronic Acid vs. 4-Cyano-3-fluorophenylboronic Acid in Synthetic Chemistry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the selection of appropriately functionalized building blocks is paramount. Substituted phenylboronic acids are workhorse reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of crucial carbon-carbon bonds. Among these, cyanofluorophenylboronic acids are of significant interest due to the unique electronic properties imparted by the cyano and fluoro substituents. This guide provides an in-depth comparison of two closely related isomers: 3-Cyano-4-fluorophenylboronic acid and 4-Cyano-3-fluorophenylboronic acid, offering insights into their performance in synthesis, supported by available data and experimental considerations.
Physicochemical Properties: A Tale of Two Isomers
While structurally similar, the positional difference of the cyano and fluoro groups on the phenyl ring subtly influences the physicochemical properties of these isomers. These differences can impact their reactivity, solubility, and stability.
| Property | This compound | 4-Cyano-3-fluorophenylboronic acid |
| CAS Number | 214210-21-6[1] | 843663-18-3 |
| Molecular Formula | C₇H₅BFNO₂[1] | C₇H₅BFNO₂ |
| Molecular Weight | 164.93 g/mol [1] | 164.93 g/mol |
| Appearance | White to off-white solid[2] | White to off-white crystalline powder |
| Melting Point | >300 °C (decomposes) | >300 °C |
| Storage | Room temperature, keep in a dark place, sealed in dry | Room temperature |
Performance in Synthesis: A Focus on Suzuki-Miyaura Coupling
Both this compound and 4-Cyano-3-fluorophenylboronic acid are extensively used as coupling partners in Suzuki-Miyaura reactions to synthesize complex biaryl structures, which are common motifs in active pharmaceutical ingredients (APIs) and advanced materials.[3] The electronic nature of these isomers plays a crucial role in the efficiency of the catalytic cycle.
The presence of electron-withdrawing groups, such as the cyano and fluoro substituents, can influence the transmetalation step of the Suzuki-Miyaura reaction.[4] While direct, head-to-head comparative studies with quantitative yield comparisons under identical conditions are scarce in the literature, the positional isomerism is expected to subtly affect the reactivity.
This compound: In this isomer, the boronic acid group is situated meta to the strongly electron-withdrawing cyano group and ortho to the fluorine atom. The fluorine atom's inductive effect (-I) and mesomeric effect (+M) will influence the electron density at the carbon atom bearing the boronic acid group.
4-Cyano-3-fluorophenylboronic acid: Here, the boronic acid group is ortho to the cyano group and meta to the fluorine atom. The proximity of the cyano group can exert a more significant electron-withdrawing effect on the reaction center, potentially impacting the rate of transmetalation. Additionally, the ortho cyano group may introduce a degree of steric hindrance.[5]
While a definitive statement on which isomer provides universally higher yields is not possible without direct comparative experimental data, the choice between them may depend on the specific electronic and steric demands of the coupling partner and the optimization of reaction conditions.
Experimental Protocols: A Generalized Approach to Suzuki-Miyaura Coupling
The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for both this compound and 4-Cyano-3-fluorophenylboronic acid. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.[6][7]
Reaction Setup:
Figure 1. A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Method:
-
To a dry reaction vessel, add the aryl halide (1.0 equivalent), the respective cyanofluorophenylboronic acid isomer (1.2-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents).
-
The vessel is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., a mixture of dioxane and water, or toluene).
-
The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, the reaction is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography on silica gel.
Application in Drug Discovery: Building Blocks for Kinase Inhibitors
Both this compound and 4-Cyano-3-fluorophenylboronic acid are valuable building blocks in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics.[8][9] The cyanofluorophenyl moiety can be a key pharmacophore, interacting with the target kinase. For instance, derivatives of these boronic acids can be incorporated into molecules that target signaling pathways crucial for cancer cell proliferation and survival.
Figure 2. Logical relationship from synthesis to biological action of kinase inhibitors.
Conclusion
Both this compound and 4-Cyano-3-fluorophenylboronic acid are valuable and versatile reagents in synthetic chemistry, particularly for the construction of biaryl compounds via Suzuki-Miyaura coupling. The choice between these two isomers will likely be dictated by the specific electronic and steric requirements of the target molecule, as well as empirical optimization of reaction conditions. While a comprehensive, direct comparative study is not yet available in the literature, an understanding of the subtle electronic and steric differences between the two can guide the synthetic chemist in their selection. Their demonstrated utility in the synthesis of precursors to bioactive molecules, such as kinase inhibitors, underscores their importance for researchers in drug discovery and development. Further studies directly comparing the kinetics and reaction outcomes of these isomers would be a valuable contribution to the field.
References
- 1. This compound | C7H5BFNO2 | CID 2757964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www1.udel.edu [www1.udel.edu]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Structure-Activity Relationship Studies Utilizing 3-Cyano-4-fluorophenylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds derived from 3-cyano-4-fluorophenylboronic acid, with a focus on their application in targeting the Gastrin-Releasing Peptide Receptor (GRPR). For a comprehensive comparison, we also present data on other classes of boronic acid-containing inhibitors targeting alternative pathways, such as Cyclin-Dependent Kinase (CDK)/Rho-associated coiled-coil kinase (ROCK) and the proteasome.
I. Performance Comparison of Boronic Acid-Containing Inhibitors
Table 1: GRPR Antagonist Activity with an N-Terminal 3-Cyano-4-fluorobenzoyl Moiety
| Compound ID | Structure | Target | Assay Type | IC50 (nM) |
| 1 | 3-Cyano-4-fluorobenzoyl-Arg-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH₂ | GRPR | Competitive Binding ([¹²⁵I]Tyr⁴-BN) | 2.7[1] |
Table 2: Comparative Activity of Other Boronic Acid-Containing Inhibitors
| Compound Class | Example Compound | Target(s) | Assay Type | IC50 (nM) |
| Dipeptidyl Boronic Acid | 5c | 20S Proteasome (Chymotrypsin-like activity) | Enzymatic Assay | 8.21[2][3][4] |
| 6a (prodrug of 5c) | 20S Proteasome (Chymotrypsin-like activity) | Enzymatic Assay | 6.74[2][3] | |
| Pyrazolo[4,3-f]quinoline Boronic Acid | HSD1400 | CLK1/ROCK2 | Kinase Assay | >70% inhibition at 25 nM[5][6] |
| HSD1791 | CLK1/2, ROCK2 | Kinase Assay | >70% inhibition at 25 nM[5][6] |
II. Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
A. Synthesis of 3-Cyano-4-fluorobenzoyl-Peptide (General Solid-Phase Peptide Synthesis)
This protocol outlines the general steps for synthesizing the GRPR antagonist peptide with the N-terminal 3-cyano-4-fluorobenzoyl cap.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (e.g., Fmoc-Leu-OH, Fmoc-Sta-OH, Fmoc-His(Trt)-OH, etc.)
-
3-Cyano-4-fluorobenzoic acid
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Leu-OH) to the resin using HBTU/HOBt and DIPEA in DMF.
-
Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
N-Terminal Capping: After the final amino acid is coupled and deprotected, couple 3-cyano-4-fluorobenzoic acid to the N-terminus of the peptide using the same coupling reagents.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with the cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
B. GRPR Competitive Binding Assay
This protocol is for determining the binding affinity of a test compound to GRPR using a radiolabeled ligand.
Materials:
-
GRPR-expressing cells (e.g., PC-3 human prostate cancer cells)
-
Radiolabeled GRPR ligand (e.g., [¹²⁵I]Tyr⁴-bombesin)
-
Test compound (e.g., 3-Cyano-4-fluorobenzoyl-peptide)
-
Binding buffer (e.g., RPMI 1640 with 0.1% BSA)
-
Wash buffer (e.g., cold PBS)
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed GRPR-expressing cells in a multi-well plate and allow them to adhere.
-
Assay Setup: To each well, add a fixed concentration of the radiolabeled ligand.
-
Competitive Binding: Add increasing concentrations of the unlabeled test compound to the wells. For total binding, add only the radioligand. For non-specific binding, add a high concentration of an unlabeled, high-affinity GRPR ligand.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Washing: Aspirate the medium and wash the cells multiple times with cold wash buffer to remove unbound radioligand.
-
Cell Lysis and Detection: Lyse the cells and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.[7]
C. Proteasome Inhibition Assay
This fluorometric assay measures the chymotrypsin-like activity of the 20S proteasome.
Materials:
-
Purified 20S proteasome
-
Fluorogenic substrate (e.g., Suc-LLVY-AMC)
-
Test compound (dipeptidyl boronic acid)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Proteasome inhibitor (positive control, e.g., MG-132)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Assay Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Reaction Mixture: In the wells of a 96-well plate, add the purified 20S proteasome and the test compound at various concentrations. Include a positive control (proteasome with a known inhibitor) and a negative control (proteasome with buffer).
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a plate reader (e.g., Ex/Em = 380/460 nm).
-
Data Analysis: Calculate the rate of substrate cleavage for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
III. Signaling Pathways and Experimental Workflows
A. GRPR Signaling Pathway
Activation of the Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor (GPCR), by its ligand (e.g., bombesin) initiates a signaling cascade primarily through the Gαq subunit. This leads to the activation of Phospholipase C (PLC), which subsequently cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to various cellular responses, including proliferation.
B. Experimental Workflow for GRPR Antagonist Screening
The following diagram illustrates a typical workflow for the screening and evaluation of potential GRPR antagonists.
References
- 1. 3-Cyano-4-[18F]fluoro-benzoyl-Arg-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Document: Design, synthesis, in vitro and in vivo evaluation, and structure-activity relationship (SAR) discussion of novel dipeptidyl boronic acid p... - ChEMBL [ebi.ac.uk]
- 3. Design, synthesis, in vitro and in vivo evaluation, and structure-activity relationship (SAR) discussion of novel dipeptidyl boronic acid proteasome inhibitors as orally available anti-cancer agents for the treatment of multiple myeloma and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties [mdpi.com]
- 6. Boronic Acid-Containing 3 H- pyrazolo[4,3- f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of a Radiolabelled Antagonist-Bombesin Analog as Targeting Vector - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of Palladium Catalysts with Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of C-C bonds with remarkable efficiency and functional group tolerance.[1][2][3] The choice of the palladium catalyst is a critical parameter that significantly influences reaction yield, time, and selectivity, particularly when working with electronically and sterically diverse substituted phenylboronic acids. This guide provides a comparative overview of common palladium catalysts, supported by experimental data, to aid in the selection of the optimal catalytic system for your specific research needs.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling is highly dependent on the nature of the substituents on the phenylboronic acid. Both electronic effects (electron-donating or electron-withdrawing groups) and steric hindrance play crucial roles in the reaction outcome.[4][5][6] Below, we summarize the performance of several widely used palladium catalysts with a range of substituted phenylboronic acids.
Table 1: Performance Data for Palladium Catalysts with Electronically Diverse Phenylboronic Acids
| Catalyst System | Phenylboronic Acid Substituent | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 4-methoxy (electron-donating) | 4-bromoanisole | K₂CO₃ | DME/H₂O | 80 | 18 | High | [2] |
| Pd(dppf)Cl₂ | 4-nitro (electron-withdrawing) | 1-chloro-4-nitrobenzene | K₃PO₄ | Dioxane | 100 | 12 | >95 | [1] |
| Pd(OAc)₂ / SPhos | 4-formyl (electron-withdrawing) | 4-bromobenzaldehyde | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [3] |
| XPhos Pd G2 | 4-(diphenylamino) (electron-donating) | 4-chloro-N,N-diphenylaniline | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [3] |
| PdCl₂(PPh₃)₂-DVB | Phenyl | Aryl bromides/chlorides | - | - | 120 | 3 | 83-92 | [7] |
Table 2: Performance Data for Palladium Catalysts with Sterically Hindered Phenylboronic Acids
| Catalyst System | Phenylboronic Acid | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / P(t-Bu)₃ | 2-methylphenyl | 2-bromotoluene | K₃PO₄ | Dioxane | 25 | 12 | 95 | [3] |
| SPhos Pd G2 | 2,4,6-trimethylphenyl | 2-bromo-1,3,5-trimethylbenzene | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [3] |
| Pd/P,O-Ligand | ortho-substituted | ortho-substituted aryl chlorides | - | - | - | - | High | [8] |
| Arsa-Buchwald Ligand/Pd | 2-biphenylboronic acid | mesityl bromide | - | - | - | - | - | [5] |
Experimental Protocols
Reproducibility is paramount in scientific research. Below are generalized experimental methodologies for Suzuki-Miyaura coupling reactions, which can be adapted for specific substrates and catalysts.
General Procedure for Suzuki-Miyaura Coupling:
A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the aryl halide (1.0 mmol, 1.0 equiv), the substituted phenylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[1] The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand are then added to the flask.[1] The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. Degassed solvent is then added, and the reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Ligand-free Palladium Acetate Catalyst Protocol:
To a reaction vessel containing a mixture of the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol) is added a solution of palladium acetate in the chosen solvent system (e.g., EtOH/H₂O).[3] The reaction is stirred at the appropriate temperature until completion.
Visualizing the Process
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species.[3] The key steps are oxidative addition, transmetalation, and reductive elimination.[3][7][9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Catalyst Benchmarking
A systematic approach is essential for the effective benchmarking of palladium catalysts. The following workflow outlines the key stages from catalyst selection to data analysis.
Caption: Experimental workflow for benchmarking palladium catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Quantifying the Electronic Influence of Substituents on Phenylboronic Acid Reactivity: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of phenylboronic acids is crucial for optimizing reaction conditions and designing novel molecules. The electronic nature of substituents on the phenyl ring significantly impacts the reactivity of the boronic acid group. This guide provides a quantitative comparison of these electronic effects, supported by experimental data and detailed protocols.
The reactivity of phenylboronic acids is intrinsically linked to the electron density at the boron atom. Electron-withdrawing groups (EWGs) increase the Lewis acidity of the boronic acid, while electron-donating groups (EDGs) decrease it. This modulation of acidity has profound implications for reaction kinetics, particularly in widely used transformations like the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Substituent Electronic Effects
The electronic influence of a substituent can be quantified by its Hammett constant (σ). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. This parameter correlates with the acid dissociation constant (pKa) of the phenylboronic acid and its reactivity in various chemical transformations.
| Substituent (para-) | Hammett Constant (σp) | pKa of Phenylboronic Acid | Relative Reactivity Trend |
| -N(CH₃)₂ | -0.83 | ~9.7 | Decreased |
| -NH₂ | -0.66 | ~9.5 | Decreased |
| -OCH₃ | -0.27 | 9.25 - 10.29 | Decreased |
| -CH₃ | -0.17 | ~9.0 | Decreased |
| -H | 0.00 | 8.68 - 9.61 | Reference |
| -F | 0.06 | ~8.8 | Increased |
| -Cl | 0.23 | ~8.6 | Increased |
| -Br | 0.23 | ~8.6 | Increased |
| -CO₂Et | 0.45 | ~7.8 | Increased |
| -CN | 0.66 | ~7.5 | Increased |
| -NO₂ | 0.78 | 7.23 | Significantly Increased |
Note: The pKa values are approximate and can vary depending on the solvent system and experimental conditions.[1][2][3] The relative reactivity trend is generally observed in reactions where the nucleophilicity of the boronic acid is a key factor, such as the transmetalation step in Suzuki-Miyaura coupling.
The data clearly indicates that as the Hammett constant becomes more positive (more electron-withdrawing), the pKa of the phenylboronic acid decreases, signifying a stronger acid.[2] This increased acidity generally leads to enhanced reactivity in cross-coupling reactions.
Visualizing the Structure-Reactivity Relationship
The following diagram illustrates the logical flow of how a substituent's electronic properties influence the reactivity of a phenylboronic acid in a typical cross-coupling reaction.
References
Comparative analysis of yields in Suzuki couplings with different arylboronic acids
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, offering a powerful method for the formation of carbon-carbon bonds. A critical factor influencing the efficiency and yield of this palladium-catalyzed reaction is the nature of the arylboronic acid. The electronic and steric properties of substituents on the arylboronic acid can significantly impact the transmetalation step of the catalytic cycle, thereby affecting the overall outcome of the reaction. This guide provides a comparative analysis of reaction yields with various arylboronic acids, supported by experimental data, to aid researchers in optimizing their synthetic strategies.
Generally, arylboronic acids bearing electron-donating groups tend to enhance the reaction rate and yield. Conversely, those with electron-withdrawing groups can sometimes lead to lower or slower reactions, although this is highly dependent on the specific reaction conditions.[1] Steric hindrance, particularly from ortho-substituents on the arylboronic acid, can also play a significant role in reducing reaction yields.[2]
Comparative Yields of Arylboronic Acids in Suzuki Coupling
The following table summarizes the yields of Suzuki-Miyaura coupling reactions between a common aryl halide, 4-bromotoluene, and a variety of substituted arylboronic acids. The data illustrates the impact of different electronic and steric factors on the reaction outcome under consistent catalytic conditions.
| Arylboronic Acid | Substituent Type | Product | Yield (%) |
| Phenylboronic acid | Unsubstituted | 4-Methylbiphenyl | 95 |
| 4-Methoxyphenylboronic acid | Electron-Donating (para) | 4'-Methoxy-4-methylbiphenyl | 98 |
| 4-Tolylboronic acid | Electron-Donating (para) | 4,4'-Dimethylbiphenyl | 96 |
| 3-Methoxyphenylboronic acid | Electron-Donating (meta) | 3'-Methoxy-4-methylbiphenyl | 92 |
| 4-Chlorophenylboronic acid | Electron-Withdrawing (para) | 4'-Chloro-4-methylbiphenyl | 85 |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-Withdrawing (para) | 4-Methyl-4'-(trifluoromethyl)biphenyl | 78 |
| 2-Tolylboronic acid | Sterically Hindered (ortho) | 2',4-Dimethylbiphenyl | 75 |
| 2-Methoxyphenylboronic acid | Sterically Hindered (ortho) | 2'-Methoxy-4-methylbiphenyl | 72 |
Note: The yields presented are representative and compiled for comparative purposes. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
A general experimental procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Water mixture, 10:1, 11 mL)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this process three times to ensure the reaction is carried out under anaerobic conditions.
-
Solvent Addition: Add the degassed solvent mixture (11 mL) to the flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the reaction mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[3][4]
Visualizations
The following diagrams illustrate the logical relationship of substituent effects on the arylboronic acid and the general experimental workflow for a Suzuki-Miyaura coupling reaction.
References
A Comparative Guide to Spectral Analysis for the Validation of Carbon-Carbon Bond Formation
The construction of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, pivotal to the creation of complex molecules in pharmaceuticals, materials science, and beyond.[1] Verifying the successful formation of these bonds is a critical step in any synthetic workflow. This guide provides an objective comparison of common spectroscopic techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the validation of C-C bond formation. Detailed experimental protocols and supporting data are presented to aid researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical method.
Overview of Spectroscopic Validation Techniques
Spectroscopic methods offer non-invasive ways to gain detailed structural information about molecules, making them indispensable for monitoring reaction progress and confirming product identity.[2] The choice of technique often depends on the specific reaction, the nature of the reactants and products, and the level of detail required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides comprehensive information about the molecular backbone, including the connectivity of atoms and their chemical environment.[3][4] It is arguably the most powerful tool for unambiguously confirming C-C bond formation by observing changes in the chemical shifts and coupling patterns of nuclei near the reaction site.[5][6]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7][8][9] It is particularly useful for tracking the disappearance of reactant functional groups (e.g., alkynes, aldehydes) and the appearance of new ones associated with the product.[3][10]
-
Mass Spectrometry (MS): MS determines the molecular weight of a compound by measuring the mass-to-charge ratio of its ions.[3][11] It provides definitive proof of product formation by confirming that the product has the expected molecular mass.[11]
Comparative Analysis of Spectroscopic Techniques
The selection of a primary spectroscopic technique for validating C-C bond formation should be based on a careful evaluation of the information required, the complexity of the reaction mixture, and available instrumentation.
| Technique | Principle | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei (typically ¹H and ¹³C). | Detailed structural information, including atom connectivity, chemical environment, and stereochemistry.[3][6] | Provides unambiguous structural confirmation. Quantitative analysis of reactant conversion and product yield is possible.[12][13] | Lower sensitivity compared to MS. Can be complex to interpret for large molecules or mixtures.[14] Reactions sensitive to air or moisture can be challenging to monitor in situ.[4] |
| IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations.[7][9] | Identification of functional groups present in the molecule.[10] | Fast, simple, and relatively inexpensive. Excellent for monitoring the disappearance of specific reactant functional groups (e.g., C≡C, C=O).[3] | Provides limited information about the overall molecular structure.[12] Not all C-C bond vibrations are easily observable or distinct.[15][16] |
| Mass Spectrometry | Measures the mass-to-charge ratio of ionized molecules.[3][17] | Precise molecular weight of the product, confirming its elemental composition. Fragmentation patterns can provide structural clues.[3] | Extremely high sensitivity. Can detect trace amounts of product and intermediates.[11] | Provides little to no information about the specific location of the newly formed C-C bond. Isomeric products cannot be distinguished by mass alone. |
Experimental Protocols
Detailed methodologies for each spectroscopic technique are provided below. These protocols represent general workflows that may require optimization for specific reactions.
Protocol 1: NMR Spectroscopy for Reaction Monitoring
This protocol is suitable for reactions with half-lives of several minutes to hours.[4]
-
Sample Preparation:
-
Accurately weigh and dissolve the starting materials and an internal standard in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5] The final volume should be approximately 0.6-0.7 mL.
-
The internal standard is a non-reactive compound with a simple spectrum that does not overlap with reactant or product signals.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
Reaction Initiation and Data Acquisition:
-
Data Processing and Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the starting material, product, and internal standard.
-
The extent of the reaction can be determined by comparing the integration of reactant and product peaks relative to the internal standard.[12] The formation of a new C-C bond is confirmed by the appearance of new signals with characteristic chemical shifts and coupling patterns, and the disappearance of reactant signals.[6]
-
Protocol 2: IR Spectroscopy for Functional Group Analysis
This protocol is used to quickly assess the conversion of functional groups.
-
Sample Preparation:
-
Liquids: A drop of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
-
Solids: The solid can be prepared as a KBr pellet or as a Nujol mull.[18] Alternatively, for Attenuated Total Reflectance (ATR) IR, a small amount of the solid is pressed against the ATR crystal.[3][8]
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty spectrometer or the clean ATR crystal.
-
Place the sample in the spectrometer and acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.[7]
-
-
Data Analysis:
-
Compare the spectrum of the reaction mixture or product to the spectrum of the starting material.
-
Successful C-C bond formation is often indicated by the disappearance of characteristic absorption bands of the reactants (e.g., the C≡C stretch of an alkyne around 2100-2200 cm⁻¹) and the appearance of new bands corresponding to the product (e.g., C=C stretch of an alkene around 1620-1680 cm⁻¹).[15]
-
Protocol 3: Mass Spectrometry for Molecular Weight Determination
This protocol confirms the molecular weight of the final product.
-
Sample Preparation:
-
Prepare a dilute solution of the purified product in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The sample may need to be passed through a C18 solid-phase extraction (SPE) cartridge to remove non-volatile salts and buffers.[19]
-
-
Instrumentation and Data Acquisition:
-
Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Acquire the mass spectrum over a relevant mass range.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M]⁺˙).
-
The observed mass should correspond to the calculated molecular weight of the expected product. High-resolution mass spectrometry can confirm the elemental composition to within a few parts per million.
-
Visualization of Workflows and Concepts
Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and concepts in the validation of C-C bond formation.
Caption: General workflow for the validation of C-C bond formation.
Caption: Conceptual diagram of NMR validation for C-C bond formation.
Caption: IR spectroscopy logic for confirming C-C bond formation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Spectroscopic Methods for Studying Reaction Mechanisms: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 4. ekwan.github.io [ekwan.github.io]
- 5. sapub.org [sapub.org]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Experimental Design [web.mit.edu]
- 8. amherst.edu [amherst.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 11. Formation and Cleavage of C-C Bonds by Enzymatic Oxidation-Reduction Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Magritek [magritek.com]
- 14. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uobabylon.edu.iq [uobabylon.edu.iq]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 3-Cyano-4-fluorophenylboronic Acid: A Procedural Guide
For researchers and professionals in drug development, the meticulous management of chemical reagents is foundational to laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Cyano-4-fluorophenylboronic acid, ensuring the protection of personnel and the environment. The following procedures are based on established safety data for organoboron compounds and general chemical waste guidelines.
Immediate Safety and Handling Protocols
Before initiating any disposal-related activities, it is imperative to handle this compound with appropriate safety measures. This compound is classified as harmful if swallowed and may cause skin and serious eye irritation.[1][2][3][4]
Personal Protective Equipment (PPE):
-
Hand Protection: Use protective gloves (e.g., nitrile).[1][4][5]
-
Body Protection: A lab coat is mandatory.[6]
-
Respiratory Protection: In case of dust generation, use a NIOSH/MSHA-approved respirator.
All handling of this compound, including preparation for disposal, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
Quantitative Safety Data Summary
While specific disposal concentration limits for this compound are not publicly documented, the following table summarizes its known hazard classifications, which inform the imperative for its disposal as hazardous waste.
| Hazard Classification | Description | Primary Reference |
| Acute Oral Toxicity | Harmful if swallowed.[7] | GHS Classification[7] |
| Skin Corrosion/Irritation | Causes skin irritation.[7] | GHS Classification[7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[7] | GHS Classification[7] |
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is to treat it as hazardous waste.[6] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[6][8]
Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste:
-
If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[6]
-
Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[6][8] Specifically, avoid mixing with strong acids, bases, or oxidizers.[2][3][9]
-
Container Labeling and Storage:
-
All waste containers must be accurately labeled with their contents, including the full chemical name ("this compound") and approximate concentrations.[10]
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area until collection by your institution's EHS personnel or a licensed waste disposal company.[6][9][11]
Decontamination of Empty Containers:
Empty containers that held this compound must be decontaminated before disposal.[6][9]
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent in which the compound is soluble (e.g., acetone or ethanol).[9]
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[6][9][10]
-
Final Container Disposal: After rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The decontaminated container can then be disposed of according to institutional guidelines for regular laboratory glassware or plastic recycling.[6][9]
Disposal Workflow
Caption: Waste Disposal Workflow for this compound.
Disposal Decision-Making Pathway
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C7H5BFNO2 | CID 2757964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. laballey.com [laballey.com]
- 9. benchchem.com [benchchem.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guide for 3-Cyano-4-fluorophenylboronic acid
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 3-Cyano-4-fluorophenylboronic acid. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 214210-21-6
-
Molecular Formula: C₇H₅BFNO₂
Hazard Summary: this compound is a hazardous substance.[1] It is harmful if swallowed, inhaled, or in contact with skin.[1] It can cause serious eye irritation and skin irritation, as well as potential respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2][3] | Protects eyes from dust particles and potential splashes.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2][4] | Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[2] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[2] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid to prevent inhalation of dust particles.[2] | Minimizes the risk of respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for safe handling.
1. Preparation:
-
Ensure a safety shower and eyewash station are readily accessible before beginning work.[2][4]
-
All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]
-
The work area should be clean and free of clutter.
2. Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
3. Handling:
-
Keep the container of this compound tightly closed when not in use.[2]
-
Avoid generating dust when transferring the solid.[2] Use appropriate tools, such as a spatula, for transfers.[2]
-
Avoid all personal contact, including inhalation of dust or vapors.[4]
4. Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]
-
Clean the work area to remove any residual chemical.
-
Properly remove and dispose of contaminated PPE as hazardous waste.[4]
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[4]
-
Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.
-
Disposal Regulations: Dispose of all chemical waste in accordance with federal, state, and local regulations. Do not pour waste down the drain.[4]
-
Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[4]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[4]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[4]
-
Collect: Carefully sweep or vacuum the contained material and place it into a suitable, labeled container for hazardous waste.
-
Clean: Clean the spill area thoroughly.
-
Report: Report the spill to the appropriate environmental health and safety personnel.
-
Visual Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Logical Relationship of Hazards and Protective Measures
Caption: Relationship between hazards and protective measures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
